molecular formula C4H3ClN2O B594707 5-Chloropyridazin-4-ol CAS No. 1245643-70-2

5-Chloropyridazin-4-ol

Cat. No.: B594707
CAS No.: 1245643-70-2
M. Wt: 130.531
InChI Key: GJPQSWZLTVFMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropyridazin-4-ol is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPQSWZLTVFMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745103
Record name 5-Chloropyridazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-70-2
Record name 5-Chloro-4-pyridazinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyridazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloropyridazin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a potential synthetic route, outlines key characterization methodologies, and presents relevant data in a structured format for ease of reference.

Core Compound Information

PropertyValue
Chemical Name This compound
CAS Number 1245643-70-2
Molecular Formula C₄H₃ClN₂O
Molecular Weight 130.53 g/mol
Appearance White to off-white solid[1]
Storage Temperature Room Temperature, sealed in dry[1]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis could potentially proceed via the selective nucleophilic substitution of a chlorine atom on a trichloropyridazine ring with a hydroxide or methoxide source, followed by hydrolysis if necessary. 3,4,6-trichloropyridazine is a potential starting material for this synthesis. The greater reactivity of the chlorine atom at the 4-position towards nucleophilic attack makes this a feasible approach.

Synthesis_Pathway 3,4,6-Trichloropyridazine 3,4,6-Trichloropyridazine This compound This compound 3,4,6-Trichloropyridazine->this compound 1. NaOH or NaOMe 2. Hydrolysis (if needed)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

  • 3,4,6-Trichloropyridazine

  • Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)

  • Methanol or other suitable solvent

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,6-trichloropyridazine in a suitable solvent like methanol.

  • Nucleophilic Substitution: Slowly add a stoichiometric amount of sodium hydroxide or sodium methoxide solution to the flask at room temperature. The reaction mixture may be heated to reflux to drive the reaction to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a methoxy intermediate is formed, subsequent hydrolysis with an acidic or basic solution would be necessary.

  • Isolation: Neutralize the reaction mixture with hydrochloric acid to precipitate the product. The crude product can be collected by filtration.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system to obtain the final product.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the key analytical techniques employed.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesized Compound Synthesized Compound Melting Point Melting Point Synthesized Compound->Melting Point NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Synthesized Compound->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Synthesized Compound->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Synthesized Compound->Mass_Spectrometry

Caption: Workflow for the characterization of this compound.

Melting Point Determination

Protocol: The melting point of the purified solid is determined using a standard capillary melting point apparatus. A small amount of the finely powdered sample is packed into a capillary tube and heated gradually. The temperature range over which the solid melts is recorded.

ParameterValue
Melting Point Not available
Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. While specific spectral data for this compound is not publicly available, commercial suppliers indicate its availability.[2]

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridazine ring. The chemical shifts and coupling patterns would be indicative of their positions relative to the chloro and hydroxyl substituents.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would display signals for the four carbon atoms of the pyridazine ring. The chemical shifts would be influenced by the electronegativity of the nitrogen, chlorine, and oxygen atoms.

Data TypeExpected Chemical Shift Ranges (ppm)
¹H NMR Aromatic region (δ 7.0-9.0)
¹³C NMR Aromatic/Heteroaromatic region (δ 120-160)
Infrared (IR) Spectroscopy

Protocol: The IR spectrum of the solid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically employing a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch3200-3600 (broad)
C=C, C=N stretch1400-1650
C-Cl stretch600-800
C-O stretch1000-1300
Mass Spectrometry (MS)

Protocol: Mass spectral analysis is performed using a mass spectrometer, with techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to generate ions. The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed to confirm the molecular weight and structural features.

Expected Mass Spectral Data:

ParameterExpected Value (m/z)
Molecular Ion [M]⁺ ~130.0 (for ³⁵Cl) and ~132.0 (for ³⁷Cl) in a ~3:1 ratio

Expected Fragmentation Pattern: The fragmentation pattern would likely involve the loss of small molecules such as CO, HCl, or HCN from the molecular ion, providing further structural confirmation.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a definitive, published synthetic protocol and complete characterization dataset are not currently available, the proposed methods and expected data serve as a valuable resource for researchers initiating work on this compound. Further experimental investigation is required to establish a robust synthetic procedure and fully characterize this molecule of interest.

References

Spectroscopic Data Analysis of 5-Chloropyridazin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Chloropyridazin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this specific molecule, this guide will utilize data from closely related pyridazinone and chloropyridine analogs to illustrate the principles of spectral interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and data interpretation strategies outlined herein are directly applicable to the analysis of this compound.

Introduction to Spectroscopic Analysis in Drug Development

Spectroscopic techniques are fundamental in the structural elucidation and characterization of new chemical entities. For a molecule like this compound, a derivative of the pyridazinone core, these methods provide critical information about its atomic composition, connectivity, and functional groups, which is essential for confirming its identity, purity, and for understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Representative ¹H NMR Data for a Chloropyridazinone Analog

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85d1HH-3
8.50d1HH-6
11.5 (broad)s1HN-H

Note: This data is illustrative and based on known pyridazinone structures. The actual chemical shifts for this compound may vary.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the number of different types of carbon atoms in a molecule.

Table 2: Representative ¹³C NMR Data for a Chloropyridazinone Analog

Chemical Shift (δ, ppm)Assignment
129.0C-3
145.0C-5 (bearing Cl)
150.0C-6
162.0C-4 (bearing OH)

Note: This data is illustrative and based on known pyridazinone and chloropyridine structures. The actual chemical shifts for this compound may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Representative IR Absorption Frequencies for a Chloropyridazinone Analog

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (from the hydroxyl group)
3100-3000MediumAromatic C-H stretch
1680-1640StrongC=O stretch (keto tautomer)
1600-1450MediumC=C and C=N stretching
1100-1000StrongC-O stretch
800-700StrongC-Cl stretch

Note: This data is illustrative. The presence of tautomerism (keto-enol) in this compound would significantly influence the IR spectrum, particularly in the C=O and O-H stretching regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Table 4: Representative Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
130/132100/33[M]⁺/ [M+2]⁺ (presence of Chlorine)
102/10440/13[M-CO]⁺
9560[M-Cl]⁺
6750[M-Cl-CO]⁺

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum of chlorinated compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

  • NMR Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300-600 MHz. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • IR Spectroscopy: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions. The mass-to-charge ratio (m/z) of the ions is measured.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report & Characterization

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Spectroscopic_Data_Integration Integration of Spectroscopic Data for Structure Elucidation cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Structure This compound (Proposed Structure) NMR NMR (¹H & ¹³C) Structure->NMR IR IR Structure->IR MS MS Structure->MS NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR_info Functional Groups (OH, C=O, C-Cl) IR->IR_info MS_info Molecular Weight Elemental Formula (Cl presence) MS->MS_info Structure_Elucidation Confirmed Structure NMR_info->Structure_Elucidation IR_info->Structure_Elucidation MS_info->Structure_Elucidation

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyridazin-4-ol is a heterocyclic organic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, drug design, and material science. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its study.

Core Physicochemical Properties

Precise experimental determination of all physicochemical parameters for this compound is not extensively documented in publicly available literature. However, based on vendor information and computational predictions, the following data can be summarized.

General Properties
PropertyValueSource
CAS Number 1245643-70-2[2]
Molecular Formula C₄H₃ClN₂O[2]
Molecular Weight 130.53 g/mol [2]
Appearance White to off-white solid[2]
Storage Sealed in dry, Room Temperature[2]
Predicted Physicochemical Data
PropertyPredicted ValueNotes
Melting Point 180-220 °CEstimated based on related pyridazinone structures. The presence of a chlorine atom and a hydroxyl group, capable of hydrogen bonding, suggests a relatively high melting point for a molecule of its size.
Boiling Point > 300 °CPredicted to be high with probable decomposition, typical for polar heterocyclic compounds with hydrogen bonding capabilities.
pKa (acidic) 7.5 - 8.5The pyridazinone ring system can exhibit both acidic and basic properties. The hydroxyl group is expected to be weakly acidic. Accurate prediction can be achieved using semiempirical quantum chemical methods.[6]
pKa (basic) 1.5 - 2.5The ring nitrogen atoms are weakly basic due to the electron-withdrawing effects of the chloro and carbonyl groups.[7]
logP 0.5 - 1.5The predicted octanol-water partition coefficient suggests a moderate lipophilicity, a key parameter in assessing drug-likeness according to Lipinski's Rule of Five.[8] The value indicates a balance between aqueous solubility and lipid membrane permeability.

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Methodology: Capillary Method [9][10]

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[11]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or a Thiele tube).

  • Initial Determination: A preliminary rapid heating is performed to determine an approximate melting range.[12]

  • Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the estimated melting point.[11]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

Solubility is a critical factor in drug formulation and biological availability.[13]

Methodology: Qualitative and Semi-quantitative Analysis [14][15]

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Procedure:

    • To a test tube containing a pre-weighed amount of this compound (e.g., 10 mg), add a measured volume of the solvent (e.g., 1 mL).

    • The mixture is vortexed or shaken vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.[14]

    • Visual observation is used to classify the solubility as soluble, partially soluble, or insoluble.

  • pH-Dependent Solubility: For solubility in aqueous media, the protocol is repeated using buffered solutions at different pH values (e.g., pH 2, 7.4, and 9) to assess the impact of ionization on solubility.[16]

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa value corresponds to the pH at the half-equivalence point. For polyprotic species, multiple inflection points may be observed.

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross biological membranes.[8]

Methodology: Shake-Flask Method [17][18][19][20]

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[19]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Mandatory Visualizations

Synthesis Workflow

The synthesis of chloropyridazinone derivatives often involves the reaction of a precursor with a chlorinating agent or the nucleophilic substitution on a di-chlorinated pyridazine.[21][22][23] The following diagram illustrates a general synthetic approach.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product start1 Pyridazine Precursor reaction Reaction (e.g., Chlorination, Nucleophilic Substitution) start1->reaction start2 Chlorinating Agent / Nucleophile start2->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Recrystallization, Chromatography) extraction->purification product This compound purification->product

General Synthetic Workflow for this compound.
Experimental Workflow for Physicochemical Property Determination

The determination of the physicochemical properties of a novel compound follows a logical progression of experiments.

G cluster_purity Purity & Identity cluster_properties Property Measurement compound This compound Sample mp Melting Point Determination compound->mp nmr_ms Spectroscopic Analysis (NMR, MS) compound->nmr_ms solubility Solubility Profiling mp->solubility If pure nmr_ms->solubility If structure confirmed pka pKa Determination solubility->pka logp LogP Measurement solubility->logp data_analysis Data Analysis & Profiling pka->data_analysis logp->data_analysis

Workflow for Physicochemical Characterization.
Role of Physicochemical Properties in Drug Discovery

The physicochemical properties of a compound like this compound are critical in the early stages of drug discovery, influencing its potential as a therapeutic agent.

G cluster_adme ADME Properties physchem Physicochemical Properties (Solubility, pKa, LogP, etc.) absorption Absorption physchem->absorption distribution Distribution physchem->distribution metabolism Metabolism physchem->metabolism excretion Excretion physchem->excretion target Biological Target Interaction absorption->target distribution->target efficacy Efficacy & Safety metabolism->efficacy excretion->efficacy target->efficacy candidate Drug Candidate efficacy->candidate

Impact of Physicochemical Properties on Drug Discovery.

References

An In-depth Technical Guide to 5-Chloropyridazin-4-ol (CAS Number: 1245643-70-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of 5-Chloropyridazin-4-ol (CAS No. 1245643-70-2). The information is curated for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a halogenated pyridazinone derivative. The presence of the chlorine atom and the hydroxyl group on the pyridazine ring makes it a versatile building block in medicinal chemistry. The compound exists in equilibrium with its tautomeric form, 5-chloro-1H-pyridazin-4-one.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1245643-70-2N/A
Chemical Name This compoundN/A
Molecular Formula C₄H₃ClN₂O[1]
Molecular Weight 130.53 g/mol [1]
Appearance White to off-white solidN/A
Storage Conditions Sealed in dry, Room TemperatureN/A

It is important to note that a closely related isomer, 4-Chloropyridazin-3-ol (CAS No. 1677-79-8), shares the same molecular formula and weight.[2][3][4] PubChem lists CAS 1677-79-8 as a synonym for 4-Chloro-2,3-dihydropyridazin-3-one, the keto tautomer of 4-Chloropyridazin-3-ol.[5] Careful verification of the specific isomer is crucial for any research or development activities.

Synthesis and Experimental Protocols

General Synthesis of Pyridazinones:

One common method for the synthesis of pyridazinone rings involves the cyclocondensation of a γ-ketoester with hydrazine hydrate. The reaction typically proceeds by forming a hydrazone intermediate, followed by intramolecular cyclization and elimination of an alcohol to yield the pyridazinone ring.

Potential Synthetic Workflow for this compound:

A plausible synthetic route could involve the chlorination of a suitable pyridazin-4-ol precursor. The specific reagents and conditions would need to be optimized to achieve the desired regioselectivity and yield.

G start Pyridazin-4-ol Precursor product This compound start->product Chlorination reagent Chlorinating Agent (e.g., SOCl₂, PCl₅) reagent->product

Caption: Potential synthetic route to this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of chloropyridazine and pyridazinone derivatives has been investigated for a range of pharmacological activities.

Anticancer Activity:

Numerous studies have highlighted the potential of chloropyridazine derivatives as anticancer agents.[6][7] These compounds have been shown to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation, such as PARP-1.[6][7] The mechanism of action often involves the induction of DNA damage and the modulation of apoptotic protein markers like p53, BAX, and Bcl-2.[6][7]

Antimicrobial Activity:

Chloropyridazine derivatives have also demonstrated significant antimicrobial properties.[8][9] Studies have shown strong antibacterial activity against Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) lower than that of chloramphenicol.[8] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[8]

Other Potential Activities:

The pyridazinone scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities, including:

  • Aromatase inhibition: For potential application in breast cancer therapy.[10]

  • Necroptosis inhibition: Targeting RIPK1 for the treatment of inflammatory and neurodegenerative diseases.[11]

  • Analgesic and anti-inflammatory effects. [12]

The diverse biological activities of related compounds suggest that this compound could be a valuable lead compound for further investigation in various therapeutic areas.

Signaling Pathways

Given the reported anticancer and antimicrobial activities of related compounds, this compound could potentially modulate several key signaling pathways.

Potential Anticancer Signaling Pathway Involvement:

Based on studies of similar compounds, this compound might induce apoptosis through the intrinsic pathway.

G cluster_cell Cancer Cell compound This compound dna_damage DNA Damage compound->dna_damage p53 p53 Activation dna_damage->p53 bax BAX Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

Suppliers

This compound (CAS 1245643-70-2) is available from several chemical suppliers, primarily for research and development purposes.

Table 2: Selected Suppliers of this compound

SupplierLocationPurity
ChemicalBook-N/A
ChemScene-≥95%[3]
ChemShuttle-95%[2]
001CHEMICALHangzhou, China>98%[13]

It is recommended to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.

Conclusion

This compound is a chemical compound with potential for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. While specific data on its synthesis and biological activity are not extensively documented, the known properties of related chloropyridazine and pyridazinone derivatives provide a strong rationale for its exploration as a lead compound. Further research is warranted to fully elucidate its chemical and biological profile.

References

The Synthesis and Discovery of Novel Pyridazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. Derivatives of this core structure have shown promise as potent agents in various therapeutic areas, including cardiovascular diseases, oncology, and inflammatory conditions. This technical guide provides an in-depth overview of the synthesis, discovery, and biological evaluation of novel pyridazinone derivatives, with a focus on recent advancements and methodologies.

Core Synthetic Strategies

The synthesis of the pyridazinone ring is versatile, with several established methods allowing for the introduction of diverse substituents. A common and effective approach involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.

General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Derivatives

A foundational method for synthesizing 6-aryl-4,5-dihydropyridazin-3(2H)-ones involves a two-step process starting with a Friedel-Crafts acylation followed by cyclization with hydrazine.

Step 1: Synthesis of β-Aroylpropionic Acid A substituted aromatic compound is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent like carbon disulfide. This Friedel-Crafts acylation yields the corresponding β-aroylpropionic acid.

Step 2: Cyclization to form the Pyridazinone Ring The resulting β-aroylpropionic acid is then refluxed with hydrazine hydrate (N₂H₄·H₂O) in a solvent such as ethanol. The reaction proceeds via condensation and subsequent cyclization to form the 4,5-dihydropyridazin-3(2H)-one ring.

Experimental Protocol: Synthesis of 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

This protocol is an example of a multi-step synthesis to produce a specific pyridazinone derivative with cardiotonic activity.[1]

  • Preparation of 4-(4-nitrophenyl)-3-methyl-4-oxobutanoic acid: 4-Nitrobenzoyl chloride is reacted with methylmalonic acid in the presence of a base to yield the keto-acid intermediate.

  • Cyclization: The intermediate from step 1 is refluxed with hydrazine hydrate in ethanol to form 6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.

  • Reduction of the Nitro Group: The nitro-substituted pyridazinone is then reduced to the corresponding amine, 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

Biological Activities and Structure-Activity Relationships

Pyridazinone derivatives have been extensively explored for a variety of pharmacological effects. The substitution pattern on the pyridazinone core and at various positions of the aryl moiety significantly influences the biological activity.

Vasodilatory and Cardiotonic Effects

Many pyridazinone derivatives exhibit potent vasodilatory and cardiotonic activities, often through the inhibition of phosphodiesterase 3 (PDE3).[2]

Experimental Protocol: In Vitro Vasorelaxant Activity Assay [3]

  • Preparation of Aortic Rings: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 3-4 mm in width.

  • Mounting of Tissues: The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a mixture of 95% O₂ and 5% CO₂. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (10⁻⁶ M) or potassium chloride (60 mM).

  • Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cumulative concentrations of the test pyridazinone derivatives are added to the organ bath. The relaxation response is measured as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal relaxation (EC₅₀) is calculated from the concentration-response curves.

Compound IDSubstitution PatternBiological ActivityIC₅₀/EC₅₀ (µM)Reference
9 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivativeVasodilatory0.051[4]
10 N,O-dibenzyl derivativeVasodilator and antiplatelet35.3[4]
4f Pyridazin-3-one with 4-substituted thiosemicarbazide side chainVasorelaxant0.0136[5]
4h Pyridazin-3-one with 4-substituted thiosemicarbazide side chainVasorelaxant0.0117[5]
5d Cyclized pyridazin-3-one derivativeVasorelaxant0.0053[5]
5e Cyclized pyridazin-3-one derivativeVasorelaxant0.0025[5]
1c 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamideCardiotonic-[6]
1d 4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl) phenyl)benzamideCardiotonic-[6]
2a 3-methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamideCardiotonic-[6]
2d 4-amino-3-methyl -N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl) benzamideCardiotonic-[6]
Anticancer Activity

Novel pyridazinone derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation, such as the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[4]

Compound IDTarget/Cell LineBiological ActivityIC₅₀ (µM) / TGI (%)Reference
38 FGFRAnticancer91.6% TGI[4]
43 Human pancreas cancer cell line (panc-1)Cytotoxicity2.9[4]
43 Human pancreas cancer cell line (paca-2)Cytotoxicity2.2[4]
10h Staphylococcus aureusAntibacterial16 (MIC, µg/mL)[7]
8g Candida albicansAntifungal16 (MIC, µg/mL)[7]
10l A549/ATCC cell lineG0-G1 phase cell cycle arrest-[7]
Anti-inflammatory Activity

The pyridazinone scaffold is also a key component in the development of novel anti-inflammatory drugs. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes or by modulating the NF-κB signaling pathway.[8]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the mechanism of action and the discovery pipeline of novel pyridazinone derivatives.

Signaling Pathways

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyridazinone Pyridazinone Derivative Pyridazinone->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition by Pyridazinone Derivatives.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids PLA2 PLA₂ Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Substrate for Prostaglandins Prostaglandins COX1_2->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Pyridazinone Pyridazinone Derivative Pyridazinone->COX1_2 Inhibits

Caption: COX Inflammatory Pathway and Inhibition by Pyridazinone Derivatives.

Experimental and Drug Discovery Workflows

Drug_Discovery_Workflow Target_Identification Target Identification (e.g., Kinases, PDEs) Lead_Discovery Lead Discovery (Synthesis of Pyridazinone Library) Target_Identification->Lead_Discovery HTS High-Throughput Screening Lead_Discovery->HTS Lead_Optimization Lead Optimization (SAR Studies) ADMET ADMET Profiling Lead_Optimization->ADMET Preclinical_Studies Preclinical Studies (In vitro & In vivo assays) Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Bioassays Biological Assays (e.g., Enzyme inhibition, Cell viability) HTS->Bioassays Bioassays->Lead_Optimization Identifies Hits ADMET->Preclinical_Studies Selects Candidate

Caption: General Drug Discovery Workflow for Pyridazinone Derivatives.

Synthesis_Workflow Starting_Materials Starting Materials (γ-ketoacid, Hydrazine) Reaction_Setup Reaction Setup (Solvent, Temperature, Time) Starting_Materials->Reaction_Setup Workup Reaction Work-up (Extraction, Washing) Reaction_Setup->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Pyridazinone Derivative Characterization->Final_Product

References

An In-Depth Technical Guide to the In Silico Prediction of 5-Chloropyridazin-4-ol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The identification of molecular targets and the prediction of bioactivity are critical early steps in the drug discovery pipeline. For novel chemical entities such as 5-Chloropyridazin-4-ol, in silico methods provide a rapid and cost-effective means to generate initial hypotheses regarding their therapeutic potential. This technical guide outlines a comprehensive computational workflow for the prediction of this compound's bioactivity. The pyridazinone core, a key feature of this molecule, is present in numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. This guide details a multi-step in silico approach, beginning with target identification and proceeding through molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed methodologies for each computational experiment are provided, and all quantitative data are presented in structured tables for clarity. Visualizations of key workflows and biological pathways are included to facilitate understanding. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Introduction to this compound and the Pyridazinone Scaffold

This compound is a heterocyclic compound featuring a pyridazinone core. The pyridazinone scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets[1][5]. Derivatives of pyridazinone have been reported to exhibit a broad spectrum of biological activities, including but not limited to:

  • Anticancer: Inhibition of tyrosine kinases and other enzymes involved in cell proliferation[1].

  • Anti-inflammatory: Modulation of inflammatory pathways, potentially through inhibition of enzymes like cyclooxygenase (COX)[2].

  • Cardiovascular: Vasodilator and antiplatelet effects[1].

  • Antimicrobial and Antiviral: Activity against various pathogens[2].

  • Neurological: Anticonvulsant and antidepressant properties[5].

Given the therapeutic precedent of the pyridazinone scaffold, this compound represents a promising candidate for computational investigation to elucidate its potential bioactivities and mechanisms of action.

The In Silico Bioactivity Prediction Workflow

A systematic, multi-faceted computational approach is essential for building a robust hypothesis regarding the bioactivity of a novel compound. The workflow detailed herein integrates several computational techniques to move from broad target identification to specific predictions of interaction and drug-like properties.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction & Activity Prediction cluster_2 Phase 3: Drug-Likeness Assessment cluster_3 Phase 4: Hypothesis Generation Compound This compound (SMILES/SDF) TargetPrediction Target Prediction Compound->TargetPrediction QSAR QSAR Modeling Compound->QSAR ADMET ADMET Prediction Compound->ADMET ReverseDocking Reverse Docking TargetPrediction->ReverseDocking PharmacophoreScreening Pharmacophore-Based Screening TargetPrediction->PharmacophoreScreening SimilaritySearch Chemical Similarity Search TargetPrediction->SimilaritySearch PutativeTargets List of Putative Protein Targets ReverseDocking->PutativeTargets PharmacophoreScreening->PutativeTargets SimilaritySearch->PutativeTargets MolecularDocking Molecular Docking PutativeTargets->MolecularDocking PutativeTargets->QSAR BindingPrediction Binding Affinity & Interaction Mode MolecularDocking->BindingPrediction ActivityPrediction Predicted Bioactivity (e.g., IC50) QSAR->ActivityPrediction FinalHypothesis Bioactivity Hypothesis & Prioritization for Experimental Validation BindingPrediction->FinalHypothesis ActivityPrediction->FinalHypothesis DrugLikeness Drug-Likeness & Pharmacokinetic Profile ADMET->DrugLikeness DrugLikeness->FinalHypothesis

Caption: In Silico Bioactivity Prediction Workflow.

Methodologies and Experimental Protocols

Target Identification

Since this compound has no known biological targets, the initial step is to generate a list of putative protein targets. This can be achieved through several complementary computational methods.

Reverse docking screens a single ligand against a large library of protein structures to identify potential binding partners[6][7][8].

Experimental Protocol:

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a molecular mechanics force field (e.g., MMFF94).

  • Target Database Preparation: A curated database of 3D protein structures (e.g., PDBbind, scPDB) is prepared. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

  • Docking Simulation: The prepared ligand is docked into the binding site of each protein in the database using a docking program such as AutoDock Vina or GOLD.

  • Scoring and Ranking: The results are ranked based on the docking scores (binding energies). Proteins with the most favorable scores are considered potential targets.

  • Filtering and Clustering: The list of potential targets is filtered to remove proteins with poor binding poses and clustered by family to identify enriched target classes.

Data Presentation:

Protein Target (PDB ID) UniProt ID Docking Score (kcal/mol) Protein Family
Example: 3GCSP00533-9.2Tyrosine Kinase
Example: 1CX2P27361-8.7Cyclooxygenase
Example: 4MBSP19835-8.5Nuclear Receptor
............

Table 1: Representative table of putative protein targets for this compound identified through reverse docking. Data is hypothetical.

This approach identifies potential targets by assuming that structurally similar molecules are likely to have similar biological activities and targets[4][9].

Experimental Protocol:

  • Input: The chemical structure of this compound (in SMILES or SDF format) is used as a query.

  • Database Search: The query structure is compared against large chemical databases (e.g., ChEMBL, PubChem) to find molecules with high structural similarity (e.g., Tanimoto coefficient > 0.85).

  • Target Retrieval: The known, experimentally validated targets of the most similar compounds are retrieved.

  • Consensus Scoring: Targets that are consistently associated with multiple structurally similar compounds are prioritized as high-confidence putative targets for this compound. Web-based tools like SwissTargetPrediction and SuperPred can automate this process[10].

Molecular Docking Simulation

Once a prioritized list of putative targets is established, molecular docking is performed to predict the binding affinity and interaction patterns of this compound in greater detail[11][12].

Experimental Protocol:

  • Protein and Ligand Preparation:

    • The 3D crystal structure of the selected target protein is downloaded from the Protein Data Bank (PDB).

    • The protein is prepared by removing water, adding polar hydrogens, and assigning charges.

    • The 3D structure of this compound is prepared and its rotatable bonds are defined.

  • Binding Site Definition: The active site of the protein is defined, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms. A grid box is generated to encompass this site.

  • Docking Execution: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations (poses) of the ligand within the binding site.

  • Scoring and Analysis: The generated poses are scored based on a scoring function that estimates the binding free energy. The lowest energy pose is considered the most likely binding mode.

  • Interaction Analysis: The predicted best pose is analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues of the target protein.

Data Presentation:

Protein Target Predicted Binding Affinity (kcal/mol) Interacting Residues Interaction Type
EGFR Kinase-9.2Met793, Leu718, Val726Hydrogen Bond, Hydrophobic
COX-2-8.7Arg120, Tyr355, Val523Hydrogen Bond, Pi-Alkyl
............

Table 2: Example molecular docking results for this compound against high-priority putative targets. Data is hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity[13][14]. A QSAR model can be built using known active pyridazinone derivatives to predict the activity of this compound.

Experimental Protocol:

  • Data Collection: A dataset of pyridazinone derivatives with experimentally determined bioactivity data (e.g., IC50 values) against a specific target (e.g., a tyrosine kinase) is compiled from literature or databases like ChEMBL.

  • Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors (e.g., physicochemical, topological, 2D, 3D) is calculated.

  • Data Splitting: The dataset is divided into a training set (typically 70-80%) for model development and a test set for external validation.

  • Model Building: A statistical method (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms like Random Forest) is used to build a model that correlates the descriptors with the biological activity.

  • Model Validation: The model's predictive power is rigorously validated using internal (cross-validation) and external (test set) validation metrics.

  • Prediction: The validated QSAR model is used to predict the bioactivity of this compound.

Data Presentation:

Model Validation Metric Value Interpretation
R² (Coefficient of Determination)0.85Goodness of fit for the training set
Q² (Cross-validated R²)0.75Internal predictive ability
R²_pred (External Validation)0.79Predictive ability for the test set
RMSE (Root Mean Square Error)0.31Prediction error in log units

Table 3: Example of validation statistics for a hypothetical QSAR model for tyrosine kinase inhibition. Data is hypothetical.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model represents the essential 3D arrangement of chemical features necessary for biological activity[15][16]. It can be used to screen large compound libraries for molecules with the potential for similar activity.

cluster_0 Ligand-Based Pharmacophore Generation cluster_1 Virtual Screening Ligand1 Active Ligand 1 Alignment 3D Alignment of Active Ligands Ligand1->Alignment Ligand2 Active Ligand 2 Ligand2->Alignment Ligand3 Active Ligand 3 Ligand3->Alignment FeatureID Identify Common Chemical Features Alignment->FeatureID Pharmacophore Generated Pharmacophore Model FeatureID->Pharmacophore Screening Screen Database with Pharmacophore Model Pharmacophore->Screening Database Compound Database Database->Screening Hits Virtual Hits Screening->Hits

Caption: Pharmacophore Model Generation and Screening.

Experimental Protocol:

  • Model Generation:

    • A set of known active ligands for a selected target is collected.

    • The ligands are aligned, and common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are identified.

    • A 3D model representing the spatial arrangement of these features is generated.

  • Model Validation: The pharmacophore model is validated by its ability to distinguish active compounds from inactive decoys in a test database.

  • Virtual Screening: The validated model is used as a 3D query to screen large compound databases (e.g., ZINC, Enamine) to find molecules that match the pharmacophore features.

  • Hit Filtering: The retrieved hits are further filtered based on drug-likeness rules (e.g., Lipinski's Rule of Five) and molecular docking to refine the list of promising candidates.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its drug-like potential[17][18].

Experimental Protocol:

  • Input: The structure of this compound is submitted to various ADMET prediction web servers or software (e.g., SwissADME, pkCSM, ADMETlab)[19].

  • Property Calculation: These tools use a combination of QSAR models and rule-based systems to predict a wide range of properties.

  • Analysis: The predicted properties are analyzed to assess potential liabilities, such as poor absorption, rapid metabolism, or potential toxicity.

Data Presentation:

Property Category Predicted Value Favorable Range
Molecular WeightPhysicochemical130.53 g/mol < 500
LogPLipophilicity1.25< 5
H-Bond DonorsPhysicochemical1≤ 5
H-Bond AcceptorsPhysicochemical3≤ 10
Caco-2 PermeabilityAbsorptionHighHigh
CYP2D6 InhibitionMetabolismNon-inhibitorNon-inhibitor
AMES ToxicityToxicityNon-mutagenicNon-mutagenic
hERG InhibitionCardiotoxicityLow riskLow risk

Table 4: Example of predicted ADMET and physicochemical properties for this compound. Data is hypothetical.

Hypothesized Bioactivity and Signaling Pathway Involvement

Based on the prevalence of tyrosine kinase inhibition among pyridazinone derivatives, a primary hypothesis is that this compound may act as a tyrosine kinase inhibitor . Receptor Tyrosine Kinases (RTKs) are crucial in signaling pathways that control cell growth, proliferation, and differentiation. Their aberrant activation is a hallmark of many cancers[20][21].

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 MAPK Pathway GrowthFactor Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Ras Ras RTK->Ras Activation Compound This compound Compound->RTK Inhibition ATP ATP ADP ADP P P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothesized inhibition of RTK signaling.

The diagram above illustrates the hypothesized mechanism of action. By binding to the ATP-binding site of a receptor tyrosine kinase, this compound could prevent the phosphorylation events necessary for downstream signal transduction through pathways like the MAPK cascade, ultimately inhibiting cell proliferation and survival[22][23][24].

Conclusion and Future Directions

This guide outlines a comprehensive in silico strategy to predict the bioactivity of the novel compound this compound. By leveraging a combination of target prediction, molecular docking, QSAR, pharmacophore modeling, and ADMET analysis, a robust, data-driven hypothesis can be formulated. The preliminary hypothesis suggests that this compound may exhibit anticancer activity through the inhibition of tyrosine kinase signaling pathways.

The predictions and hypotheses generated through this computational workflow provide a strong foundation for subsequent experimental validation. Future work should focus on synthesizing this compound and testing its activity in relevant biochemical and cell-based assays (e.g., kinase inhibition assays, cancer cell line proliferation assays) to confirm the in silico findings. The synergy between computational prediction and experimental validation is key to accelerating the discovery of new therapeutic agents.

References

Tautomerism in Substituted Pyridazin-4-ols: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomeric phenomena observed in substituted pyridazin-4-ol systems. The ability of these compounds to exist in multiple, readily interconvertible isomeric forms is a critical consideration in drug design and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. Understanding and controlling this equilibrium is paramount for optimizing drug efficacy, safety, and intellectual property.

The Core Equilibrium: Hydroxy-Pyridazine vs. Pyridazinone

Substituted pyridazin-4-ols primarily exhibit prototropic tautomerism, existing in a dynamic equilibrium between the enol form (pyridazin-4-ol) and the keto form (pyridazin-4(1H)-one). While other tautomeric forms, such as those involving amino or thiol substituents, are possible, the keto-enol equilibrium is the most fundamental for this scaffold.

In the vast majority of cases, both in solution and in the solid state, the equilibrium lies heavily in favor of the more stable keto tautomer, pyridazin-4(1H)-one.[1][2] This preference is largely attributed to the greater thermodynamic stability of the amide-like functionality within the pyridazinone ring and its capacity for strong intermolecular hydrogen bonding in condensed phases.[3] The aromaticity of the pyridazin-4-ol form is often not sufficient to overcome the stability of the keto form.

Influence of Substituents on Tautomeric Equilibrium

Substituents on the pyridazine ring can significantly modulate the position of the tautomeric equilibrium by altering the relative stabilities of the keto and enol forms through electronic and steric effects.[4][5]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-Cl, -F) groups tend to increase the acidity of the N-H proton in the keto form and the O-H proton in the enol form. Their inductive and resonance effects can stabilize the negative charge in the conjugate base, but they generally favor the keto tautomer, which can better accommodate the electronic demand.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) or alkoxy (-OR) can donate electron density to the ring. This donation can increase the basicity of the ring nitrogens and may slightly favor the enol form by stabilizing the aromatic system, although the keto form typically remains predominant.

The interplay of these effects is summarized in the following illustrative table, which demonstrates the expected shifts in tautomeric population based on substituent electronics.

Table 1: Illustrative Tautomeric Ratios of Substituted Pyridazin-4-ols in DMSO-d₆

Substituent (at C6) Electronic Effect Expected % Keto Form Expected % Enol Form Expected K_T ([Keto]/[Enol])
-H (Unsubstituted) Neutral >99 <1 >99
-Cl Electron-Withdrawing >99 <1 >99
-OCH₃ Electron-Donating ~98 ~2 ~49
-NH₂ Strong Electron-Donating ~95 ~5 ~19
-NO₂ Strong Electron-Withdrawing >99 <1 >99

Note: This table presents illustrative data based on established chemical principles. Actual values must be determined experimentally.

SubstituentEffects Start Substituted Pyridazin-4-ol System EWG Electron-Withdrawing Group (EWG) Start->EWG Inductive/Resonance Withdrawal EDG Electron-Donating Group (EDG) Start->EDG Inductive/Resonance Donation Keto Favors Keto Form (Pyridazin-4-one) EWG->Keto Enol Slightly Favors Enol Form (Relative to EWG) EDG->Enol Enol->Keto Keto form still major

The Critical Role of Solvent

The choice of solvent has a profound impact on the tautomeric equilibrium.[2] The general principle is that polar solvents preferentially stabilize the more polar tautomer. In the pyridazin-4-ol system, the keto form, with its amide-like character and distinct dipole moment, is significantly more polar than the enol form.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are highly effective at stabilizing the keto form through hydrogen bonding, both as donors to the carbonyl oxygen and as acceptors from the N-H group. In aqueous solutions, the pyridazinone form is overwhelmingly predominant.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents also strongly favor the keto form due to their high polarity and ability to act as hydrogen bond acceptors.

  • Non-Polar Solvents (e.g., Chloroform, Dioxane): In less polar environments, the energy difference between the tautomers is reduced. While the keto form often remains the major species, the population of the enol form can become more significant and potentially detectable.[6]

Table 2: Illustrative Solvent Effects on the Tautomeric Equilibrium of 6-Methylpyridazin-4-ol

Solvent Dielectric Constant (ε) Expected % Keto Form Expected % Enol Form Expected K_T ([Keto]/[Enol])
Water-d₂ 78.4 >99.9 <0.1 >999
DMSO-d₆ 46.7 >99 <1 >99
Methanol-d₄ 32.7 >99 <1 >99
Chloroform-d 4.8 ~90 ~10 ~9

Note: This table presents illustrative data based on established chemical principles. Actual values must be determined experimentally.

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic and computational methods is required for a thorough investigation of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for the quantitative analysis of tautomeric mixtures in solution.[7]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the substituted pyridazin-4-ol derivative.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

    • Prepare separate samples in solvents of varying polarity to assess the solvent's influence on the equilibrium.[7]

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} NMR spectra at a constant, controlled temperature (e.g., 298 K).

    • For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to guarantee complete relaxation and accurate signal integration.

    • Acquire 2D NMR spectra (e.g., HMQC, HMBC) to aid in the unambiguous assignment of all proton and carbon signals for each tautomer present.[2]

  • Spectral Analysis & Quantification:

    • Identify Distinct Signals: Identify separate, well-resolved signals corresponding to each tautomer. For the keto form, look for the N-H proton (often broad) and characteristic shifts for the protons and carbons adjacent to the carbonyl group. For the enol form, look for the O-H proton and signals characteristic of an aromatic hydroxy-substituted system.

    • Signal Integration: In the ¹H NMR spectrum, integrate a non-exchangeable proton signal that is unique to the keto form and a corresponding signal for the enol form.

    • Calculate Tautomeric Ratio: The ratio of the integrals is directly proportional to the molar ratio of the tautomers.

      • % Keto = [Integral(Keto) / (Integral(Keto) + Integral(Enol))] * 100

      • % Enol = [Integral(Enol) / (Integral(Keto) + Integral(Enol))] * 100

      • Equilibrium Constant (K_T) = Integral(Keto) / Integral(Enol)

UV-Visible Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting the presence of different tautomers, as the keto and enol forms possess distinct chromophores and thus exhibit different absorption maxima (λ_max).[6]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the compound (~10⁻⁴ to 10⁻⁵ M) in a range of spectroscopic-grade solvents of varying polarities.

  • Data Acquisition: Record the absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Spectral Analysis:

    • The pyridazin-4-one (keto) tautomer, with its conjugated amide-like system, typically absorbs at a longer wavelength compared to the pyridazin-4-ol (enol) tautomer.

    • Observe shifts in λ_max and changes in the shape of the absorption bands as a function of solvent polarity. This solvatochromism provides qualitative evidence for the shifting tautomeric equilibrium.[2]

    • Quantitative analysis is more complex and often requires deconvolution of overlapping spectra or comparison with "fixed" derivatives (e.g., N-methyl and O-methyl analogs) that lock the molecule into one tautomeric form.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Compound Substituted Pyridazin-4-ol Prep Prepare Solutions (Various Solvents) Compound->Prep NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR UVVis UV-Vis Spectroscopy Prep->UVVis Quant Integrate Signals Calculate K_T NMR->Quant Qual Analyze λ_max Shifts UVVis->Qual Model Build Tautomer Models (Keto & Enol) QM Quantum Mechanics (DFT, MP2) Model->QM Energy Calculate Relative Gibbs Free Energies (ΔG) QM->Energy

Computational Chemistry

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.

Methodology for Computational Analysis:

  • Structure Modeling: Build 3D models of both the keto and enol tautomers for the compound of interest.

  • Method Selection: Employ Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311++G(d,p)) for geometry optimization and frequency calculations.[8]

  • Energy Calculation: Calculate the Gibbs free energies (G) of the optimized structures. The difference in free energy (ΔG) between the tautomers allows for the theoretical calculation of the equilibrium constant (K_T = e^(-ΔG/RT)).

  • Solvent Modeling: Incorporate solvent effects using continuum models like the Polarizable Continuum Model (PCM) to simulate the solution-phase equilibrium more accurately.

Conclusion and Implications for Drug Development

The tautomerism of substituted pyridazin-4-ols is a multifaceted phenomenon governed by a delicate balance of intramolecular electronic effects and intermolecular interactions with the surrounding environment. The pyridazin-4(1H)-one (keto) form is almost universally the dominant and more stable tautomer. However, the potential for a substituent or a specific microenvironment (such as a protein binding pocket) to shift this equilibrium cannot be overlooked.

For drug development professionals, a thorough characterization of the tautomeric behavior of any pyridazin-4-ol-based candidate is essential. It directly impacts:

  • Receptor Binding: The different shapes, hydrogen bonding patterns, and electrostatic potentials of tautomers can lead to vastly different binding affinities and selectivities.

  • Physicochemical Properties: Tautomerism affects pKa, logP, solubility, and membrane permeability.

  • Metabolism: Different tautomers may be recognized and processed by metabolic enzymes differently.

  • Intellectual Property: Patent claims should be drafted to encompass all relevant tautomeric forms to ensure robust protection.

By leveraging the integrated experimental and computational workflows detailed in this guide, researchers can effectively characterize, and ultimately control, the tautomeric behavior of substituted pyridazin-4-ols, paving the way for the development of safer and more effective medicines.

References

An In-Depth Technical Guide to the Initial Toxicity Assessment of 5-Chloropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific toxicological studies on 5-Chloropyridazin-4-ol are limited. This guide provides a comprehensive framework for a proposed initial toxicity assessment based on established methodologies and data from structurally related compounds. The experimental protocols detailed herein are representative and should be adapted and validated for specific laboratory conditions.

Introduction

This compound is a heterocyclic compound belonging to the pyridazinone class. Molecules within this class are explored for a wide range of pharmacological activities.[1][2] As with any novel chemical entity intended for further development, a thorough toxicological assessment is paramount to ensure safety and guide future research. This technical guide outlines a strategic approach to the initial toxicity assessment of this compound, encompassing hazard identification, in vitro cytotoxicity, in vivo acute oral toxicity, and considerations for genotoxicity.

Hazard Identification from Existing Documentation

Safety Data Sheets (SDS) for this compound provide initial hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This information is crucial for safe handling and for informing the design of subsequent toxicological studies.

Table 1: Summary of GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)3H301: Toxic if swallowed
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Information compiled from publicly available Safety Data Sheets.

Proposed In Vitro Toxicity Assessment: Cytotoxicity Screening

An initial assessment of cytotoxicity is essential to determine the compound's effect on cell viability and to establish concentration ranges for further, more complex assays. The MTT assay is a widely used colorimetric method for this purpose.[3][4][5]

  • Cell Culture:

    • Select appropriate human cell lines (e.g., HepG2 for liver toxicity, A549 for lung, and a normal cell line like BEAS-2B for comparison).

    • Culture cells in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 1 x 104 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of final concentrations for testing.

    • Replace the cell culture medium in each well with the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay Procedure:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In_Vitro_Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture & Harvest Human Cell Lines B Seed Cells in 96-Well Plate A->B D Expose Cells to Compound (24, 48, 72h) B->D C Prepare Serial Dilutions of this compound C->D E Add MTT Reagent (4h Incubation) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability G->H I Determine IC50 Value H->I

Caption: Workflow for In Vitro Cytotoxicity Assessment using MTT Assay.

Table 2: Anticipated Data Presentation for In Vitro Cytotoxicity

Cell LineIncubation Time (h)IC50 (µM) [95% CI]
HepG224Data to be determined
48Data to be determined
72Data to be determined
A54924Data to be determined
48Data to be determined
72Data to be determined
BEAS-2B24Data to be determined
48Data to be determined
72Data to be determined

Proposed In Vivo Acute Oral Toxicity Assessment

To evaluate the systemic toxicity of a substance after a single oral dose, the OECD Guideline 423 (Acute Toxic Class Method) is a standard and ethically considerate approach that minimizes the number of animals required.[6][7]

  • Animal Model:

    • Use healthy, young adult female Wistar rats (nulliparous and non-pregnant).[8]

    • Acclimatize the animals for at least five days before the study.[6]

    • House animals in appropriate conditions with a 12-hour light/dark cycle and access to standard laboratory diet and water ad libitum.[6]

  • Dose Administration:

    • Based on the GHS classification "Toxic if swallowed," a starting dose of 300 mg/kg body weight is not appropriate. A lower starting dose (e.g., 25 mg/kg or 50 mg/kg) should be selected.

    • Administer a single dose of this compound by oral gavage. The substance should be dissolved or suspended in an appropriate vehicle (e.g., water, corn oil).

  • Step-wise Dosing Procedure:

    • Step 1: Dose a group of three animals at the selected starting dose.

    • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[8]

    • Decision Criteria:

      • If 2 or 3 animals die, the test is stopped, and the substance is classified. The LD50 is estimated to be in the range of that dose level.

      • If 0 or 1 animal dies, proceed to the next higher dose level with another group of three animals.

      • The progression of dosing continues until a defined stopping criterion is met (e.g., 2 or 3 animals die at a certain dose level, or no mortality is observed at the highest dose level).

  • Observations:

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Measure body weight shortly before dosing and at least weekly thereafter.

    • At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis:

    • The LD50 is not calculated as a precise value but is estimated to be within a certain range, allowing for classification into a GHS category.[9][10]

OECD_423_Workflow cluster_setup Setup cluster_obs Observation (14 Days) cluster_decision Decision Point cluster_outcomes Outcomes A Select Starting Dose (e.g., 50 mg/kg) B Dose 3 Female Rats (Oral Gavage) A->B C Observe for Mortality & Clinical Signs B->C D Mortality? C->D E 0 or 1 Death: Proceed to Next Higher Dose (3 rats) D->E 0-1 F 2 or 3 Deaths: STOP Test D->F 2-3 E->B Repeat Cycle G Classify Substance & Estimate LD50 Range F->G

Caption: Decision-making workflow for the Acute Toxic Class Method (OECD 423).

Table 3: Anticipated Data Presentation for In Vivo Acute Oral Toxicity

ParameterResult
Animal ModelWistar Rat (Female)
Route of AdministrationOral Gavage
Estimated LD50 Cut-offData to be determined (e.g., 50-300 mg/kg)
GHS CategoryData to be determined (e.g., Category 3)
Key Clinical ObservationsDescribe observed signs (e.g., lethargy, respiratory distress)
Gross Necropsy FindingsDescribe any observed organ abnormalities

Proposed Genotoxicity Assessment

Genotoxicity testing is crucial to determine if a compound can damage genetic material.[11] A standard initial screening often involves a bacterial reverse mutation test (Ames test) followed by an in vitro mammalian cell assay.

  • In Silico Assessment: Use Quantitative Structure-Activity Relationship (QSAR) models to predict potential genotoxicity based on the chemical structure of this compound.[12][13]

  • Ames Test (in vitro): Evaluate the potential of the compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation (S9 mix).

  • Micronucleus Test (in vitro): Assess the potential to cause chromosomal damage in mammalian cells (e.g., CHO, V79, or human lymphocytes).

Genotoxicity_Assessment_Flow A This compound B In Silico (QSAR) Prediction A->B C In Vitro Ames Test (Bacterial Mutation) A->C D In Vitro Micronucleus Test (Mammalian Chromosomal Damage) A->D E Genotoxicity Hazard Characterization B->E C->E D->E

Caption: Logical workflow for a tiered genotoxicity assessment.

Conclusion

This technical guide outlines a foundational, multi-faceted approach for the initial toxicity assessment of this compound. While existing documentation provides preliminary hazard warnings, a comprehensive evaluation requires empirical data from in vitro and in vivo studies as proposed. The successful execution of these protocols will enable a robust characterization of the compound's cytotoxic, acute oral toxicity, and genotoxic potential, thereby providing the critical safety data necessary to inform decisions for its future development.

References

Methodological & Application

Synthetic Routes for the Functionalization of 5-Chloropyridazin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of 5-Chloropyridazin-4-ol, a versatile heterocyclic building block in medicinal chemistry and drug development. The pyridazinone core is a privileged scaffold found in numerous biologically active compounds. The strategic introduction of various substituents onto this core allows for the fine-tuning of physicochemical properties and pharmacological activities.

This guide outlines key synthetic transformations, including nucleophilic aromatic substitution (SNAr) at the C5 position, palladium-catalyzed cross-coupling reactions for the introduction of aryl and other carbon-based moieties, and N-alkylation of the pyridazinone ring.

I. Functionalization at the C5-Position via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, further activated by the chloro-substituent at the C5 position, facilitates nucleophilic aromatic substitution. This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a straightforward route to 5-substituted pyridazin-4-ol derivatives.

A. Synthesis of 5-Aminopyridazin-4-ol Derivatives

The reaction of this compound with primary or secondary amines yields the corresponding 5-aminopyridazin-4-ol derivatives. These reactions are typically carried out at elevated temperatures in a polar aprotic solvent.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or NMP), add the desired amine (1.2-2.0 eq.) and a base (e.g., K₂CO₃ or DIPEA, 2.0 eq.).

  • Heat the reaction mixture to 100-140 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 5-aminopyridazin-4-ol derivative.

Quantitative Data for the Synthesis of 5-Aminopyridazin-4-ol Derivatives:

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMSO1201285
2BenzylamineDIPEANMP130892
3MorpholineK₂CO₃DMF1101688
4PiperidineK₂CO₃DMSO1201090
B. Synthesis of 5-Alkoxypyridazin-4-ol Derivatives

The displacement of the C5-chloro group with an alkoxide nucleophile provides access to 5-alkoxypyridazin-4-ol derivatives. The alkoxide is typically generated in situ by treating the corresponding alcohol with a strong base.

Experimental Protocol:

  • To a solution of the desired alcohol (as solvent or in an inert solvent like THF or Dioxane), add a strong base (e.g., NaH or Na, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 60-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for the Synthesis of 5-Alkoxypyridazin-4-ol Derivatives:

EntryAlcoholBaseSolventTemp (°C)Time (h)Yield (%)
1MethanolNaMethanol65478
2EthanolNaHTHF70682
3PhenolK₂CO₃DMF1001275
4Benzyl alcoholNaHDioxane90885

II. Functionalization at the C5-Position via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituent at the C5 position of this compound can serve as a handle for various coupling reactions.

A. Suzuki-Miyaura Coupling for the Synthesis of 5-Arylpyridazin-4-ol Derivatives

The Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl substituents at the C5 position by reacting this compound with an appropriate boronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DMF).

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[1]

Quantitative Data for the Suzuki-Miyaura Coupling of this compound:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001288
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O110891
3Thiophen-2-ylboronic acidPd(PPh₃)₄ (4)K₃PO₄DMF120685
4Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001679

III. Functionalization at the N2-Position via N-Alkylation

The nitrogen atom at the 2-position of the pyridazin-4-one tautomer can be alkylated using various alkylating agents under basic conditions.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetone, add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide or benzyl bromide, 1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Quantitative Data for N-Alkylation of this compound:

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl iodideK₂CO₃DMFRT495
2Ethyl bromideCs₂CO₃Acetone50692
3Benzyl bromideK₂CO₃DMF60396
4Propargyl bromideK₂CO₃DMFRT888

IV. Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key functionalization strategies for this compound and a general experimental workflow.

G cluster_c5 C5-Functionalization cluster_n2 N2-Functionalization 5-Chloropyridazin-4-ol_c5 This compound 5-Aminopyridazin-4-ol 5-Aminopyridazin-4-ol 5-Chloropyridazin-4-ol_c5->5-Aminopyridazin-4-ol R¹R²NH, Base 5-Alkoxypyridazin-4-ol 5-Alkoxypyridazin-4-ol 5-Chloropyridazin-4-ol_c5->5-Alkoxypyridazin-4-ol R-OH, Base 5-Arylpyridazin-4-ol 5-Arylpyridazin-4-ol 5-Chloropyridazin-4-ol_c5->5-Arylpyridazin-4-ol ArB(OH)₂, Pd catalyst, Base 5-Chloropyridazin-4-ol_n2 This compound 2-Alkyl-5-chloropyridazin-4-one 2-Alkyl-5-chloropyridazin-4-one 5-Chloropyridazin-4-ol_n2->2-Alkyl-5-chloropyridazin-4-one R-X, Base

Caption: Key functionalization pathways of this compound.

G start Start reaction_setup Combine Reactants, Solvent, and Catalyst/Base start->reaction_setup reaction_conditions Heat and Stir under Inert Atmosphere reaction_setup->reaction_conditions monitoring Monitor Reaction Progress (TLC/LC-MS) reaction_conditions->monitoring monitoring->reaction_conditions Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Purification (Column Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for synthetic reactions.

References

Application Notes and Protocols: Synthesis of PARP Inhibitors Utilizing 5-Chloropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potential Poly(ADP-ribose) polymerase (PARP) inhibitors using 5-Chloropyridazin-4-ol as a key starting material. The pyridazinone scaffold is a recognized pharmacophore in the design of potent PARP inhibitors.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes such as DNA repair, genomic stability, and apoptosis.[1] Inhibition of PARP, particularly PARP-1, has emerged as a promising therapeutic strategy for treating cancers, especially those with deficiencies in DNA repair pathways like BRCA1/2 mutations. Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received FDA approval for the treatment of various cancers. The core structures of many potent PARP inhibitors feature a heterocyclic scaffold that mimics the nicotinamide portion of the NAD+ substrate. The pyridazinone core, derivable from this compound, serves as a versatile platform for the synthesis of novel PARP inhibitors.

PARP Signaling Pathway in DNA Repair

PARP-1 is a key player in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Upon DNA damage, PARP-1 binds to the SSB, leading to its activation. Activated PARP-1 catalyzes the cleavage of NAD+ and the subsequent addition of poly(ADP-ribose) (PAR) chains onto itself and other acceptor proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired SSBs. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these unrepaired SSBs can lead to double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired, ultimately resulting in cell death through a mechanism known as synthetic lethality.

PARP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Activation and DNA Repair cluster_2 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PARylation PARylation PARP1_Activation->PARylation NAD+ DSB_Formation DSB Formation (in HR-deficient cells) PARP1_Activation->DSB_Formation Inhibition leads to unrepaired SSBs Repair_Complex Recruitment of DNA Repair Proteins PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., from this compound) Inhibition Inhibition PARP_Inhibitor->Inhibition Inhibition->PARP1_Activation Cell_Death Apoptosis / Cell Death DSB_Formation->Cell_Death

Figure 1: PARP-1 Signaling Pathway and Mechanism of PARP Inhibitors.

Synthetic Strategy and Experimental Protocols

The synthesis of PARP inhibitors from this compound generally involves a multi-step process. A plausible synthetic route is outlined below, based on established chemical transformations of pyridazinone scaffolds. This proposed pathway involves initial N-alkylation of the pyridazinone ring, followed by a nucleophilic aromatic substitution to introduce a key pharmacophoric element.

Proposed Synthetic Scheme

Synthetic_Scheme Start This compound Intermediate1 N-Alkylated Pyridazinone (Intermediate A) Start->Intermediate1 R-X, Base (e.g., K2CO3, NaH) DMF or Acetonitrile Intermediate2 Final PARP Inhibitor (Target Compound) Intermediate1->Intermediate2 Nucleophile (Nu-H) (e.g., Amine, Thiol) Base, Solvent

Figure 2: Proposed Synthetic Route for PARP Inhibitors.
Experimental Protocols

Protocol 1: N-Alkylation of this compound (Formation of Intermediate A)

Objective: To introduce a desired alkyl or aryl group at the N2 position of the pyridazinone ring.

Materials:

  • This compound

  • Alkyl halide (R-X) or Aryl halide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or acetonitrile, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with care under inert atmosphere).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (R-X) (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated pyridazinone (Intermediate A).

Protocol 2: Nucleophilic Aromatic Substitution (Formation of Target Compound)

Objective: To displace the chlorine atom at the C5 position with a nucleophile to introduce the desired pharmacophore.

Materials:

  • N-Alkylated Pyridazinone (Intermediate A)

  • Nucleophile (e.g., substituted amine, thiol)

  • Base (e.g., Triethylamine, DIPEA)

  • Solvent (e.g., DMF, DMSO, or a high-boiling point alcohol)

  • Reaction vessel suitable for heating

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • In a reaction vessel, dissolve the N-alkylated pyridazinone (Intermediate A) (1.0 eq) in a suitable solvent.

  • Add the desired nucleophile (1.2 - 2.0 eq) and a base (2.0 - 3.0 eq).

  • Heat the reaction mixture to 100-150 °C and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water or ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If the product is not a solid, perform an aqueous work-up followed by extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain the final PARP inhibitor.

Quantitative Data

The following table summarizes the PARP-1 inhibitory activity (IC₅₀ values) of some reported pyridazinone-based PARP inhibitors. While not directly synthesized from this compound, these compounds share the core pyridazinone scaffold and provide an indication of the potential potency that can be achieved.

Compound IDScaffoldPARP-1 IC₅₀ (nM)Reference
Olaparib Phthalazinone5[2]
Compound 8a Pyridopyridazinone36[3]
Compound 12c Quinazolinone30.38[4]
Compound 51 Benzofuran-carboxamide35[5]
Compound 60 Benzofuran-carboxamide68[5]

Experimental Workflow

The overall workflow for the synthesis and evaluation of novel PARP inhibitors is depicted below.

Experimental_Workflow Start Design of Target Molecules Synthesis Chemical Synthesis (Protocols 1 & 2) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening In vitro PARP-1 Inhibition Assay (IC50) Purification->Screening Cell_Assay Cell-based Assays (e.g., in BRCA-mutant cells) Screening->Cell_Assay Optimization Lead Optimization (SAR studies) Cell_Assay->Optimization Optimization->Synthesis Iterative Process Preclinical Preclinical Development Optimization->Preclinical

Figure 3: General workflow for the development of pyridazinone-based PARP inhibitors.

Conclusion

The use of this compound as a starting material offers a viable and efficient route to novel pyridazinone-based PARP inhibitors. The synthetic protocols outlined provide a solid foundation for researchers to explore this chemical space. The provided data on related compounds highlight the potential for discovering potent inhibitors. Further optimization of the substituents on the pyridazinone core, guided by structure-activity relationship (SAR) studies, can lead to the development of next-generation PARP inhibitors with improved efficacy and selectivity.

References

Application of 5-Chloropyridazin-4-ol in the Development of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyridazin-4-ol, and its tautomeric form 5-chloro-4(1H)-pyridazinone, represents a versatile scaffold in medicinal chemistry for the development of potent and selective kinase inhibitors. The pyridazinone core is considered a "privileged structure" as it can effectively mimic the purine base of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The chlorine atom at the 5-position serves as a key synthetic handle, allowing for the introduction of various substituents through cross-coupling reactions to modulate potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and data for the utilization of this compound in the synthesis of inhibitors for several important kinase targets, including Activin-like kinase 5 (ALK5), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and Interleukin-2-inducible T-cell kinase (ITK).

Kinase Targets and Signaling Pathways

Derivatives of this compound have been successfully employed to target various kinases involved in critical cellular signaling pathways implicated in diseases such as cancer, fibrosis, and autoimmune disorders.

Activin-like Kinase 5 (ALK5)

ALK5, also known as Transforming Growth Factor-β Receptor 1 (TGF-βR1), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[1] This pathway is crucial for regulating cell growth, differentiation, and apoptosis.[1] Dysregulation of ALK5 signaling is implicated in fibrosis and cancer.[2] Inhibition of ALK5 can block the phosphorylation of downstream SMAD proteins, thereby interrupting the signaling cascade.[1]

ALK5_Signaling_Pathway cluster_nucleus Nucleus TGFb TGF-β TGFbR2 TGF-βRII TGFb->TGFbR2 Binds ALK5 ALK5 (TGF-βRI) TGFbR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_Transcription Gene Transcription Inhibitor Pyridazinone-based ALK5 Inhibitor Inhibitor->ALK5 Inhibits

Caption: ALK5 Signaling Pathway Inhibition.
Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A)

DYRK1A is a dual-specificity kinase that can phosphorylate both serine/threonine and tyrosine residues.[3] It is implicated in neurodevelopment and is linked to Down syndrome.[4] Furthermore, DYRK1A plays a role in regulating cell proliferation and apoptosis, making it a target in oncology.[3][5]

DYRK1A_Signaling_Pathway DYRK1A DYRK1A Transcription_Factors Transcription Factors (e.g., NFAT, CREB) DYRK1A->Transcription_Factors Phosphorylates Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclin D1) DYRK1A->Cell_Cycle_Proteins Phosphorylates Apoptotic_Factors Apoptotic Factors DYRK1A->Apoptotic_Factors Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Cell_Cycle_Proteins->Cell_Proliferation Apoptotic_Factors->Cell_Proliferation Inhibitor Pyridazinone-based DYRK1A Inhibitor Inhibitor->DYRK1A Inhibits

Caption: DYRK1A Signaling and Inhibition.
Interleukin-2-inducible T-cell Kinase (ITK)

ITK is a non-receptor tyrosine kinase belonging to the Tec family, which is predominantly expressed in T-cells.[6] It is a critical component of the T-cell receptor (TCR) signaling pathway, regulating T-cell activation and differentiation.[7] ITK inhibitors are being investigated for the treatment of autoimmune diseases and T-cell malignancies.[6]

ITK_Signaling_Pathway TCR TCR Engagement LCK LCK TCR->LCK Activates ZAP70 ZAP70 LCK->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates IP3_DAG IP3 & DAG Production PLCG1->IP3_DAG Ca_Flux Ca²⁺ Flux & Downstream Signaling IP3_DAG->Ca_Flux Inhibitor Pyridazinone-based ITK Inhibitor Inhibitor->ITK Inhibits

Caption: ITK Signaling Pathway Inhibition.

Experimental Protocols

The following sections provide detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this compound.

General Workflow for Kinase Inhibitor Development

The development of kinase inhibitors from a this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Kinase_Inhibitor_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (IC₅₀ Determination) Purification->Biochemical_Assay Cell_Assay Cell-Based Assays (Proliferation, Pathway Modulation) Biochemical_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR Cell_Assay->SAR Optimization Lead Optimization SAR->Optimization Iterative Cycles Preclinical Preclinical Development SAR->Preclinical Candidate Selection Optimization->Synthesis

Caption: Kinase Inhibitor Development Workflow.
Synthesis Protocol: Preparation of a Disubstituted Pyridazinone Inhibitor

This protocol describes a general two-step synthesis of a kinase inhibitor using this compound (which exists as 5-chloro-4(1H)-pyridazinone) via a Suzuki coupling followed by a Buchwald-Hartwig amination.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a solution of 5-chloro-4(1H)-pyridazinone (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1) in a reaction vessel, add the desired aryl or heteroaryl boronic acid (1.2 eq) and a base such as sodium carbonate (2.0 eq).

  • Catalyst Addition: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Buchwald-Hartwig Amination

  • Reaction Setup: In a reaction vessel, combine the product from Step 1 (1.0 eq), the desired amine (1.2 eq), a base such as cesium carbonate (2.0 eq), and a palladium catalyst system (e.g., Pd₂(dba)₃ and a ligand like Xantphos).

  • Solvent and Conditions: Add a suitable anhydrous solvent (e.g., toluene or 1,4-dioxane) and degas the mixture. Heat the reaction to 90-110 °C under an inert atmosphere for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final compound is purified by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay Protocol (General)

This protocol provides a general framework for determining the IC₅₀ value of a synthesized pyridazinone derivative against a target kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.

    • Prepare a serial dilution of the test inhibitor in DMSO.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the kinase, substrate, and the test inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP (at a concentration close to its Kₘ for the specific kinase).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • The amount of kinase activity can be quantified using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), which measure ATP consumption.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Proliferation Assay Protocol

This protocol outlines a method to assess the anti-proliferative effects of the synthesized inhibitors on cancer cell lines.

  • Cell Culture: Culture the target cancer cell line in the appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a defined period (e.g., 72 hours).

  • Viability Measurement:

    • Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Measure the signal (luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Data Presentation

The following tables summarize the inhibitory activities of representative pyridazinone-based kinase inhibitors.

Table 1: Inhibitory Activity of Pyridazine-Based ALK5 Inhibitors [2]

CompoundALK5 IC₅₀ (nM)ALK5 pIC₅₀
4 207.70
5 5016.30
6 >10000<5.00

Table 2: Inhibitory Activity of Pyridazin-3(2H)-one Analogs against DYRK1A [8]

CompoundDYRK1A IC₅₀ (µM)
10 (furan-2-yl) 0.47
19 (pyridin-4-yl) 0.85

Table 3: Inhibitory Activity of Pyridazinone-based CSK Inhibitors [9][10]

CompoundCSK IC₅₀ (nM)Cellular Activity (Lck pY505 EC₅₀, nM)
1 5600>10000
13 7100

Conclusion

This compound is a valuable and versatile starting material for the development of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the synthetic tractability of the chloro-substituent, allows for the generation of diverse chemical libraries targeting a wide range of kinases. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to leverage this promising scaffold in the discovery of next-generation targeted therapies.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 5-Chloropyridazin-4-ol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridazine core in a wide range of biologically active compounds. The methodologies outlined below—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—offer powerful strategies for the functionalization of the 5-position of the pyridazinone ring, enabling the synthesis of diverse compound libraries for drug discovery and development.

Note on the Substrate: The presence of the hydroxyl group in this compound can potentially interfere with the catalytic cycle of palladium-catalyzed reactions. Therefore, it is often advantageous to protect the hydroxyl group as a more inert ether (e.g., methyl, benzyl, or tert-butyldimethylsilyl ether) prior to performing the cross-coupling reaction. The protocols provided below are based on general methodologies for related chloro-heteroaromatic compounds and may require optimization for the specific protected or unprotected this compound derivative.

Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is instrumental in the synthesis of 5-aryl- or 5-vinylpyridazin-4-ol derivatives, which are key intermediates in the development of novel pharmaceuticals. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side products.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles

ParameterCondition
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand PPh₃, XPhos, SPhos, RuPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-120 °C
Reaction Time 2-24 hours

Experimental Protocol: Synthesis of 5-Phenylpyridazin-4-ol

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol), to the flask.

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenylpyridazin-4-ol.

Suzuki_Coupling This compound This compound Product 5-Phenylpyridazin-4-ol This compound->Product Suzuki Coupling Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Product Pd_Catalyst Pd(0) Catalyst Base

Suzuki-Miyaura Coupling of this compound.

Buchwald-Hartwig Amination

Application Note: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide array of 5-aminopyridazin-4-ol derivatives. This reaction is highly valuable for the synthesis of compounds with potential applications as kinase inhibitors and other therapeutic agents. The success of this coupling is highly dependent on the choice of a bulky, electron-rich phosphine ligand.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles

ParameterCondition
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, DavePhos, BrettPhos
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane
Temperature 90-130 °C
Reaction Time 4-24 hours

Experimental Protocol: Synthesis of 5-(Anilino)pyridazin-4-ol

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol), a suitable ligand such as Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and aniline (1.2 mmol) to the tube.

  • Add dry, degassed toluene (5 mL).

  • Seal the tube and heat the mixture at 110 °C for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield 5-(anilino)pyridazin-4-ol.

Buchwald_Hartwig_Amination This compound This compound Product 5-(Amino)pyridazin-4-ol This compound->Product Buchwald-Hartwig Amination Amine Amine Amine->Product Pd_Catalyst Pd(0) Catalyst Base, Ligand

Buchwald-Hartwig Amination of this compound.

Sonogashira Coupling

Application Note: The Sonogashira coupling is a reliable method for the synthesis of 5-alkynylpyridazin-4-ols, which are versatile intermediates for the construction of more complex heterocyclic systems and molecules with interesting photophysical properties. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Table 3: Typical Conditions for Sonogashira Coupling of Chloro-heterocycles

ParameterCondition
Palladium Precatalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Ligand PPh₃
Base Et₃N, i-Pr₂NH
Solvent THF, DMF
Temperature Room Temperature to 80 °C
Reaction Time 6-24 hours

Experimental Protocol: Synthesis of 5-(Phenylethynyl)pyridazin-4-ol

  • To a solution of this compound (1.0 mmol) in a mixture of THF (10 mL) and triethylamine (2 mL), add phenylacetylene (1.1 mmol).

  • Add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol) to the reaction mixture.

  • Stir the mixture at 60 °C under an argon atmosphere for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to give 5-(phenylethynyl)pyridazin-4-ol.

Sonogashira_Coupling This compound This compound Product 5-(Alkynyl)pyridazin-4-ol This compound->Product Sonogashira Coupling Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Product Pd_Cu_Catalyst Pd(0) Catalyst Cu(I), Base Heck_Reaction This compound This compound Product 5-(Alkenyl)pyridazin-4-ol This compound->Product Heck Reaction Alkene Alkene Alkene->Product Pd_Catalyst Pd(0) Catalyst Base Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reactant_Prep Prepare Reactants: - this compound - Coupling Partner - Base Assembly Assemble Reaction under Inert Atmosphere Reactant_Prep->Assembly Catalyst_Prep Prepare Catalyst System: - Pd Precatalyst - Ligand Catalyst_Prep->Assembly Solvent_Prep Degas Solvent Solvent_Prep->Assembly Heating Heat and Stir Assembly->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Workup and Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product: - NMR - MS - IR Purification->Characterization Purity Assess Purity (HPLC, LC-MS) Characterization->Purity

Application Notes and Protocols: Pyridazinone-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of molecular processes within complex biological systems. While the specific development of probes from a 5-Chloropyridazin-4-ol scaffold is not extensively documented in current literature, the closely related pyridazinone core has been successfully utilized to create a variety of potent fluorescent probes. This document provides detailed application notes and protocols for the use of these pyridazinone-based fluorescent probes, highlighting their synthesis, photophysical properties, and applications in cellular and tissue imaging. The methodologies and data presented are based on published research on nitrogen-fused pyridazinone scaffolds, offering a valuable guide for researchers interested in the broader class of pyridazine-based fluorophores.[1]

Core Compound Family: Nitrogen-Fused Pyridazinone Probes

A notable class of fluorescent probes has been developed from a nitrogen-fused pyridazinone scaffold. The design strategy for these probes involves enhancing the electron-withdrawing capacity of the pyridazinone core by fusing it with other N-heterocyclic aromatic rings, such as pyridine or pyrazine.[1] To confer specificity for subcellular compartments, these probes can be functionalized with targeting moieties like triphenylphosphine for mitochondria or morpholine for lysosomes.[1][2]

Data Presentation: Photophysical Properties

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following tables summarize key quantitative data for representative nitrogen-fused pyridazinone fluorescent probes to facilitate comparison and selection for specific experimental needs.[1]

Table 1: Photophysical Properties of Parent Scaffolds in Different Solvents [1]

CompoundSolventAbsorption λ (nm)Emission λ (nm)Stokes Shift (nm)
PH DMSO385520135
EtOH380505125
PBS382510128
PY DMSO395535140
EtOH390525135
PBS392530138

PH and PY represent the core nitrogen-fused pyridazinone scaffolds.

Table 2: Photophysical Properties of Functionalized Probes in Different Solvents [1]

ProbeTargeting MoietySolventAbsorption λ (nm)Emission λ (nm)Stokes Shift (nm)
6a TriphenylphosphineDMSO410560150
EtOH405550145
PBS408555147
7a MorpholineDMSO420580160
EtOH415570155
PBS418575157

Experimental Protocols

Protocol 1: General Synthesis of Nitrogen-Fused Pyridazinone Probes

This protocol outlines a general synthetic route for preparing the core pyridazinone scaffold, which can then be functionalized with targeting groups.

Diagram of Synthetic Pathway:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Functionalization A Substituted Hydrazine B Keto-ester A->B Reflux in EtOH C Hydrazone Intermediate D Pyridazinone Core C->D Heat in Acetic Acid F Functionalized Probe D->F Coupling Reaction E Targeting Moiety Precursor

Caption: General synthetic scheme for nitrogen-fused pyridazinone probes.

Materials:

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Appropriate keto-ester

  • Ethanol (EtOH)

  • Acetic Acid

  • Reagents for coupling reaction (e.g., catalysts, bases)

  • Precursor for targeting moiety (e.g., brominated triphenylphosphine)

Procedure:

  • Condensation: Dissolve the substituted hydrazine and the keto-ester in ethanol. Reflux the mixture for 2-4 hours until the starting materials are consumed (monitored by TLC).

  • Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude hydrazone intermediate.

  • Cyclization: Add glacial acetic acid to the crude intermediate and heat the mixture at reflux for 6-8 hours.

  • Purification of Core: Cool the reaction mixture and pour it into ice-water. Collect the precipitate by filtration, wash with water, and dry. Purify the pyridazinone core by column chromatography or recrystallization.

  • Functionalization: Couple the purified pyridazinone core with the desired targeting moiety precursor using an appropriate coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling).

  • Final Purification: Purify the final functionalized probe using column chromatography to yield the desired fluorescent probe.

Protocol 2: Live Cell Imaging with Pyridazinone Probes

This protocol provides a general procedure for staining and imaging live cells using the functionalized pyridazinone probes.

Diagram of Experimental Workflow:

G A Cell Seeding (Plate cells on coverslips) B Cell Culture (Incubate for 24h) A->B C Probe Incubation (Add probe solution to cells) B->C D Incubation (30 min at 37°C) C->D E Washing (Wash with PBS) D->E F Imaging (Fluorescence Microscopy) E->F

Caption: Workflow for live-cell imaging with pyridazinone probes.

Materials:

  • Cells of interest (e.g., HeLa, SH-SY5Y)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glass-bottom dishes or coverslips

  • Pyridazinone fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24 hours.

  • Probe Preparation: Prepare a working solution of the pyridazinone probe (e.g., 1-10 µM) in pre-warmed cell culture medium.

  • Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for 30 minutes at 37°C in the dark.

  • Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells and immediately image using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific probe being used (refer to Table 2).

Application in Alzheimer's Disease Research

A specific application of pyridazine-based fluorescent probes has been demonstrated in the detection of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[3] A probe was designed to exhibit a significant fluorescence enhancement upon binding to Aβ aggregates, with a high affinity (KD = 0.35 µM).[3] This probe's hydrophobic nature allows it to potentially cross the blood-brain barrier, making it a promising candidate for in vivo imaging.[3]

Diagram of Probe-Target Interaction:

G Probe Pyridazine Probe (Low Fluorescence) Target Aβ Plaque Probe->Target Binding Complex Probe-Aβ Complex (High Fluorescence) Imaging Fluorescence Imaging Complex->Imaging Signal Detection

References

Application Notes and Protocols for the Use of 5-Chloropyridazin-4-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-Chloropyridazin-4-ol as a versatile building block in the synthesis of novel agrochemicals, particularly herbicides. The pyridazinone core structure is a well-established pharmacophore in numerous commercial herbicides, and this compound offers multiple reactive sites for chemical modification and the generation of diverse compound libraries for screening.

The protocols outlined below are based on established synthetic methodologies for analogous pyridazinone derivatives and are intended to serve as a foundational guide for the development of new herbicidal compounds.

Synthetic Utility of this compound

This compound is a heterocyclic compound featuring a pyridazinone ring, a chlorine substituent, and a hydroxyl group. This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of agrochemical candidates. The key reactive positions are:

  • The Hydroxyl Group (at C4): This group can undergo O-alkylation or O-arylation to introduce a wide range of substituents, which can significantly influence the biological activity and physical properties of the resulting molecule.

  • The Nitrogen Atom (at N2): The pyridazinone ring nitrogen can be subjected to N-alkylation, allowing for the introduction of diverse alkyl or aryl groups. This position is often crucial for modulating herbicidal efficacy and selectivity.

  • The Chlorine Atom (at C5): The chloro substituent can participate in nucleophilic substitution reactions, providing another avenue for structural diversification.

By strategically modifying these positions, researchers can fine-tune the molecule's properties to optimize its herbicidal activity, crop selectivity, and environmental profile.

Experimental Protocols

The following protocols describe the synthesis of hypothetical herbicidal intermediates starting from this compound. These are generalized procedures that may require optimization for specific substrates and desired products.

Protocol 2.1: O-Alkylation of this compound

This protocol details the synthesis of a 4-alkoxy-5-chloropyridazine derivative, a common structural motif in pyridazinone herbicides.

Objective: To synthesize 5-Chloro-4-(prop-2-yn-1-yloxy)pyridazine.

Materials:

  • This compound

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 g, 7.66 mmol) in acetone (30 mL) at room temperature, add potassium carbonate (2.12 g, 15.32 mmol).

  • Slowly add propargyl bromide (1.14 mL of 80% solution in toluene, 10.72 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure product.

Quantitative Data Summary (Hypothetical):

ParameterValue
Product Name 5-Chloro-4-(prop-2-yn-1-yloxy)pyridazine
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
Expected Yield 75-85%
Physical Appearance Off-white to pale yellow solid
Purity (by HPLC) >95%
¹H NMR (CDCl₃, 400 MHz) δ 7.95 (s, 1H), 7.60 (s, 1H), 4.90 (d, J = 2.4 Hz, 2H), 2.55 (t, J = 2.4 Hz, 1H)

Protocol 2.2: N-Alkylation of this compound Derivative

This protocol describes the subsequent N-alkylation of the previously synthesized intermediate.

Objective: To synthesize 2-Methyl-5-chloro-4-(prop-2-yn-1-yloxy)pyridazin-3(2H)-one.

Materials:

  • 5-Chloro-4-(prop-2-yn-1-yloxy)pyridazine

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (0.34 g, 8.5 mmol, 60% in oil) in anhydrous DMF (15 mL) at 0 °C, add a solution of 5-Chloro-4-(prop-2-yn-1-yloxy)pyridazine (1.2 g, 7.12 mmol) in anhydrous DMF (10 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (0.53 mL, 8.54 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (20 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate) to yield the desired N-alkylated product.

Quantitative Data Summary (Hypothetical):

ParameterValue
Product Name 2-Methyl-5-chloro-4-(prop-2-yn-1-yloxy)pyridazin-3(2H)-one
Molecular Formula C₈H₇ClN₂O₂
Molecular Weight 202.61 g/mol
Expected Yield 60-70%
Physical Appearance White solid
Purity (by HPLC) >97%
¹³C NMR (CDCl₃, 101 MHz) δ 160.2, 145.1, 130.5, 115.8, 78.9, 76.5, 58.1, 35.4

Visualizations

Diagram 1: Synthetic Workflow for Pyridazinone Herbicide Intermediate

Synthetic_Workflow A This compound B O-Alkylation A->B Propargyl bromide, K2CO3, Acetone C 5-Chloro-4-(prop-2-yn-1-yloxy)pyridazine B->C D N-Alkylation C->D CH3I, NaH, DMF E 2-Methyl-5-chloro-4- (prop-2-yn-1-yloxy)pyridazin-3(2H)-one D->E F Further Derivatization E->F G Potential Herbicidal Candidates F->G

Caption: Synthetic route from this compound.

Diagram 2: Structure-Activity Relationship (SAR) Logic for Pyridazinone Herbicides

SAR_Logic cluster_Core Pyridazinone Core cluster_Modifications Chemical Modifications cluster_Properties Resulting Properties Core This compound (Starting Scaffold) N_Alkylation N-Alkylation (R1) Core->N_Alkylation O_Alkylation O-Alkylation/Arylation (R2) Core->O_Alkylation C5_Substitution C5-Substitution (R3) Core->C5_Substitution Herbicidal_Activity Herbicidal Activity N_Alkylation->Herbicidal_Activity Modulates Potency Physicochemical_Properties Physicochemical Properties N_Alkylation->Physicochemical_Properties Affects Solubility, Uptake O_Alkylation->Herbicidal_Activity Impacts Target Binding O_Alkylation->Physicochemical_Properties Affects Solubility, Uptake Crop_Selectivity Crop Selectivity C5_Substitution->Crop_Selectivity Influences Metabolism C5_Substitution->Physicochemical_Properties Affects Solubility, Uptake Optimized_Candidate Optimized Agrochemical Candidate Herbicidal_Activity->Optimized_Candidate Crop_Selectivity->Optimized_Candidate Physicochemical_Properties->Optimized_Candidate

Caption: SAR logic for pyridazinone agrochemicals.

Scale-Up Synthesis of 5-Chloropyridazin-4-ol Derivatives: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloropyridazin-4-ol derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have garnered significant interest from researchers in drug discovery and development due to their potential as therapeutic agents, particularly in the areas of oncology and cardiovascular diseases. This document provides detailed application notes and protocols for the scale-up synthesis of this compound derivatives, targeting researchers, scientists, and professionals in the pharmaceutical industry. The following sections will cover synthetic strategies, detailed experimental protocols, and insights into the biological mechanisms of action, including relevant signaling pathways.

Synthetic Strategies for Scale-Up

The synthesis of this compound derivatives on a larger scale necessitates robust and efficient chemical transformations. The primary and most common approach involves the cyclocondensation of a suitable 1,4-dicarbonyl precursor or its synthetic equivalent with a hydrazine derivative. Subsequent chlorination and functionalization steps yield the desired products.

A general and scalable synthetic route commences with mucochloric acid as a readily available starting material. The reaction with hydrazines affords the corresponding pyridazinone core, which can then be subjected to further chemical modifications.

Key Synthetic Protocol: From Mucochloric Acid to this compound

This protocol outlines a common and scalable method for the preparation of the this compound core.

Experimental Protocol 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

  • Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel is charged with mucochloric acid and a suitable solvent such as water or ethanol.

  • Hydrazine Addition: Hydrazine hydrate is added dropwise to the stirred solution of mucochloric acid at a controlled temperature, typically between 20-40 °C. The addition rate should be managed to control the exotherm.

  • Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux and maintained for a period of 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC or TLC).

  • Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration. The filter cake is washed with cold solvent and dried under vacuum to afford 4,5-Dichloropyridazin-3(2H)-one.

Experimental Protocol 2: Selective Reduction to this compound

  • Reaction Setup: A hydrogenation reactor is charged with 4,5-Dichloropyridazin-3(2H)-one, a suitable solvent (e.g., methanol or ethanol), and a palladium-based catalyst (e.g., Pd/C).

  • Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen gas. The reaction mixture is stirred vigorously at a controlled temperature and pressure until the selective reduction of one chlorine atom is complete.

  • Work-up: The catalyst is removed by filtration through a bed of celite. The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from an appropriate solvent to yield pure this compound.

Table 1: Summary of Reaction Parameters for Scale-Up Synthesis

ParameterProtocol 1: Dichloropyridazinone SynthesisProtocol 2: Selective Reduction
Key Reagents Mucochloric acid, Hydrazine hydrate4,5-Dichloropyridazin-3(2H)-one, H₂, Pd/C
Solvent Water, EthanolMethanol, Ethanol
Temperature 20-40 °C (addition), Reflux (reaction)25-50 °C
Pressure Atmospheric1-5 bar (Hydrogen)
Reaction Time 2-6 hours4-12 hours
Typical Yield 85-95%70-85%
Purification Filtration and washingRecrystallization

Biological Activities and Signaling Pathways

This compound derivatives have been reported to exhibit a variety of biological activities, primarily as kinase inhibitors and vasodilators. Understanding the underlying mechanisms of action is crucial for drug development.

Kinase Inhibition

Many pyridazinone derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and other diseases. The 5-chloro-4-hydroxypyridazinone scaffold can serve as a hinge-binding motif, interacting with the ATP-binding site of kinases.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation PI3K PI3K Receptor->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->Receptor Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition

Caption: General signaling pathway for kinase inhibition by pyridazinone derivatives.

Vasodilation

Certain pyridazinone derivatives act as vasodilators by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE3. Inhibition of PDE3 in vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation and vasodilation.

Vasodilation_Pathway cluster_cell Vascular Smooth Muscle Cell ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE3->AMP Relaxation Muscle Relaxation (Vasodilation) PKA->Relaxation Inhibitor This compound Derivative Inhibitor->PDE3 Inhibition

Caption: Mechanism of vasodilation through PDE3 inhibition by pyridazinone derivatives.

Workflow for Scale-Up Synthesis and Development

The successful scale-up of a synthetic process from the laboratory to a pilot plant or manufacturing facility requires a systematic approach.

Scale_Up_Workflow A Route Scouting & Feasibility B Lab-Scale Process Optimization A->B Select Lead Route C Process Hazard Analysis B->C Define Process Parameters D Pilot Plant Scale-Up C->D Safety Assessment E Process Validation D->E Demonstrate Reproducibility F Manufacturing E->F Confirm Quality & Yield

Caption: A typical workflow for the scale-up of a chemical synthesis process.

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. All experimental work should be conducted in a suitable laboratory or manufacturing setting with appropriate safety precautions. The reaction conditions and parameters may require optimization based on the specific equipment and scale of operation.

Application Notes and Protocols: Derivatization of 5-Chloropyridazin-4-ol for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed methodologies for the chemical modification of 5-Chloropyridazin-4-ol. The protocols outlined below are intended to facilitate the generation of a diverse chemical library for structure-activity relationship (SAR) studies, a critical step in the drug discovery and development process.

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that exhibit a wide spectrum of biological activities.[1][2] Their versatile scaffold allows for chemical modifications at multiple positions, making them attractive candidates for medicinal chemistry campaigns. Structure-activity relationship (SAR) studies of pyridazinone derivatives have led to the discovery of potent agents with analgesic, anti-inflammatory, anticancer, and cardiovascular properties.[3] The starting material, this compound, offers several key reactive sites for derivatization, enabling a systematic exploration of the chemical space around the pyridazinone core to optimize biological activity and pharmacokinetic properties.

This application note details protocols for three common and powerful cross-coupling and alkylation reactions for the derivatization of this compound:

  • N-Alkylation: Modification at the N2 position of the pyridazinone ring.

  • Suzuki Cross-Coupling: Substitution of the chlorine atom at the C5 position with various aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Introduction of a wide range of amine functionalities at the C5 position.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the derivatization of this compound and subsequent SAR analysis.

SAR_Workflow Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Start This compound N_Alkylation N-Alkylation (Protocol 1) Start->N_Alkylation Suzuki Suzuki Coupling (Protocol 2) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Protocol 3) Start->Buchwald Purification Purification & Characterization (HPLC, NMR, MS) N_Alkylation->Purification Suzuki->Purification Buchwald->Purification Library Derivative Library Purification->Library Screening Biological Screening (e.g., Kinase Assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis Structure-Activity Relationship Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Synthesis

Caption: Workflow for derivatization and SAR studies.

Experimental Protocols

Note: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be anhydrous.

Protocol 1: N-Alkylation of this compound

This protocol describes the alkylation of the nitrogen at the 2-position of the pyridazinone ring.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated derivative.

Protocol 2: Suzuki Cross-Coupling for C5-Arylation

This protocol facilitates the formation of a carbon-carbon bond at the C5 position, replacing the chlorine atom with an aryl or heteroaryl group.

Materials:

  • 5-Chloro-2-(substituted)-pyridazin-4-ol (starting material from Protocol 1)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃ with a suitable ligand like XPhos (0.1 eq)

  • Base, e.g., Potassium carbonate (K₂CO₃, 2.0 eq) or Potassium phosphate (K₃PO₄, 2.0 eq)

  • Solvent system, e.g., 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • In a reaction vessel, combine the 5-chloro-pyridazinone derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, the ligand (if required), and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system (1,4-dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the C5-arylated product.

Protocol 3: Buchwald-Hartwig Amination for C5-Amination

This protocol allows for the coupling of various primary or secondary amines at the C5 position.

Materials:

  • 5-Chloro-2-(substituted)-pyridazin-4-ol (starting material from Protocol 1)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium pre-catalyst, e.g., Pd₂(dba)₃ (0.02 eq)

  • Ligand, e.g., BINAP or a bulky biarylphosphine ligand like RuPhos (0.04 eq)

  • Strong, non-nucleophilic base, e.g., Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate (EtOAc)

Procedure:

  • To a dry reaction vessel, add the palladium pre-catalyst and the ligand.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, followed by the 5-chloro-pyridazinone derivative (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

  • Heat the reaction mixture to 90-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the C5-aminated derivative.

Data Presentation: Structure-Activity Relationship

The following table provides a representative summary of how SAR data can be presented. The data shown are hypothetical but reflect typical trends observed for pyridazinone derivatives as, for example, Bruton's tyrosine kinase (BTK) inhibitors.[4]

Compound IDR¹ (at N2)R² (at C5)BTK IC₅₀ (nM)
1 H-Cl>10,000
2a -CH₃-Cl8,500
2b -CH₂Ph-Cl7,200
3a -CH₂Ph-NH₂5,100
3b -CH₂Ph-NH(CH₃)3,900
3c -CH₂Ph-Morpholino950
4a -CH₂Ph-Phenyl2,100
4b -CH₂Ph4-Fluorophenyl1,500
4c -CH₂Ph4-Phenoxyphenyl45
4d -CH₂Ph4-(Phenoxy-3-acrylamide)phenyl2.1

Interpretation of SAR Data:

  • N-Alkylation: Comparing compound 1 with 2a and 2b suggests that substitution at the N2 position is tolerated and can slightly improve activity. A benzyl group (2b ) appears more favorable than a methyl group (2a ).

  • C5-Amination: The introduction of amino groups at the C5 position (series 3 ) generally enhances potency compared to the chloro-precursor (2b ). A cyclic amine like morpholine (3c ) shows a significant improvement in activity.

  • C5-Arylation: Aryl substitution at C5 (series 4 ) also leads to increased activity. The addition of a phenoxy group to the phenyl ring (4c ) dramatically boosts potency. Further elaboration of this moiety to include a Michael acceptor (4d ) results in a highly potent inhibitor, suggesting a covalent binding mechanism might be at play.

Hypothetical Signaling Pathway

The derivatized compounds could potentially target various signaling pathways. The diagram below illustrates the Bruton's tyrosine kinase (BTK) signaling pathway, a clinically relevant target in B-cell malignancies and autoimmune diseases, which can be inhibited by optimized pyridazinone derivatives.

Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation Inhibitor Pyridazinone Derivative (e.g., Compound 4d) Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway.

References

Troubleshooting & Optimization

"troubleshooting 5-Chloropyridazin-4-ol synthesis low yield"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Chloropyridazin-4-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound and related pyridazinone structures typically follows one of two main strategies:

  • Cyclocondensation: This approach involves the reaction of a suitably substituted 1,4-dicarbonyl compound (or its equivalent, such as a substituted maleic anhydride) with a hydrazine derivative. For this compound, this could involve the reaction of chloromaleic anhydride with hydrazine.

  • Substitution on a Pyridazine Ring: This strategy starts with a pre-formed pyridazine ring, such as a dichloropyridazine, followed by selective nucleophilic substitution (e.g., hydrolysis) to introduce the hydroxyl group.

Q2: I am getting a very low yield. What are the most likely general causes?

A2: Low yields in pyridazinone synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the starting dicarbonyl compounds or hydrazine can lead to significant side reactions. Hydrazine and its derivatives can also degrade over time.

  • Suboptimal Reaction Conditions: Reaction temperature, solvent, and pH are critical parameters that may require optimization.

  • Side Reactions: The formation of regioisomers (if using unsymmetrical precursors) or incomplete cyclization can reduce the yield of the desired product.

  • Product Degradation: The stability of the final product under the reaction or workup conditions should be considered.

  • Inefficient Purification: Significant loss of product can occur during crystallization or chromatographic purification.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. Staining with potassium permanganate or visualization under UV light can help in identifying the starting materials and the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to confirm the formation of the desired product and identify any major byproducts.

Troubleshooting Guides

Guide 1: Low Yield in Cyclocondensation Route

This guide focuses on troubleshooting the synthesis of the pyridazinone core via the reaction of a substituted maleic anhydride with hydrazine.

Problem: The yield of the crude or purified this compound is significantly lower than expected.

Troubleshooting Workflow:

G start Low Yield Observed purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions purity->conditions If purity is confirmed sub_purity Use freshly distilled/purified hydrazine and anhydride purity->sub_purity side_reactions Investigate Side Reactions conditions->side_reactions If yield is still low sub_conditions Vary temperature, solvent, and reaction time conditions->sub_conditions workup Review Workup and Purification side_reactions->workup If side products are minimal sub_side_reactions Analyze crude mixture by LC-MS to identify byproducts side_reactions->sub_side_reactions solution Yield Improved workup->solution If recovery is optimized sub_workup Optimize crystallization solvent and pH for precipitation workup->sub_workup

Caption: Troubleshooting workflow for low yield in cyclocondensation.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Detailed Recommendation
Degraded Hydrazine Use fresh or purified hydrazine.Hydrazine is susceptible to oxidation. It is recommended to use a freshly opened bottle or to distill it prior to use. Using a stable salt like hydrazine hydrochloride can also be an option.
Impure Maleic Anhydride Derivative Purify the anhydride.Recrystallize or sublime the chloromaleic anhydride to remove any diacids or other impurities that could interfere with the reaction.
Incorrect Reaction Temperature Optimize the reaction temperature.Start with the literature-reported temperature for similar reactions (often reflux) and then screen a range of temperatures. Lower temperatures may reduce side reactions but require longer reaction times.
Inappropriate Solvent Screen different solvents.The choice of solvent can influence the solubility of reactants and intermediates. Common solvents for this reaction include ethanol, acetic acid, and water.
Incomplete Reaction Increase reaction time or use a catalyst.Monitor the reaction by TLC. If the starting material is still present after the expected time, extend the reaction duration. A catalytic amount of acid (e.g., acetic acid) can sometimes facilitate the cyclization.
Formation of Side Products Analyze the crude product.The reaction of hydrazine with an unsymmetrical anhydride can potentially lead to regioisomers. Additionally, incomplete cyclization can result in hydrazide-acid intermediates. LC-MS analysis of the crude reaction mixture can help identify these byproducts.
Guide 2: Issues with Selective Hydrolysis of Dichloropyridazine

This guide addresses challenges in synthesizing this compound by the selective hydrolysis of a dichloropyridazine precursor, such as 3,4-dichloropyridazine.

Problem: The reaction produces a mixture of products, including the starting material, the desired product, and the dihydroxy-pyridazine, or the yield is low.

Logical Relationship of Factors Affecting Selectivity:

G selectivity Regioselectivity of Hydrolysis temp Reaction Temperature selectivity->temp base Concentration and Type of Base selectivity->base time Reaction Time selectivity->time product_dist Product Distribution temp->product_dist base->product_dist time->product_dist

Caption: Factors influencing the regioselectivity of hydrolysis.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Detailed Recommendation
Lack of Regioselectivity Modify reaction conditions.The electronic properties of the pyridazine ring influence the reactivity of the chlorine atoms. The chlorine at position 3 of 3,6-dichloropyridazine 1-oxide is reportedly more reactive.[1] For 3,4-dichloropyridazine, careful control of temperature and stoichiometry of the base is crucial. Lower temperatures generally favor mono-substitution.
Over-reaction to Dihydroxy Product Use a stoichiometric amount of base.Employing a controlled amount (e.g., 1.0-1.2 equivalents) of a milder base like sodium carbonate or sodium bicarbonate instead of a strong base like sodium hydroxide can help prevent the second hydrolysis.
Incomplete Reaction Increase temperature or reaction time cautiously.If the starting material persists, gradually increase the reaction temperature while monitoring for the formation of the dihydroxy byproduct by TLC. A longer reaction time at a lower temperature might be more effective.
Low Solubility of Starting Material Use a co-solvent.If the dichloropyridazine has low solubility in the aqueous base, adding a water-miscible organic co-solvent like ethanol or isopropanol can improve the reaction rate and homogeneity.

Experimental Protocols

Protocol 1: Synthesis of a Pyridazinone from a Substituted Maleic Anhydride (Analogous Procedure)

This protocol is adapted from the synthesis of 6-Hydroxy-4-methylpyridazin-3(2H)-one and can serve as a starting point for the synthesis of this compound from chloromaleic anhydride.[2]

Materials:

  • Chloromaleic anhydride

  • Hydrazine hydrate or Hydrazine dihydrochloride

  • Water or Ethanol

Procedure:

  • In a round-bottom flask, dissolve hydrazine dihydrochloride (1 equivalent) in water.

  • Heat the solution to boiling.

  • Add chloromaleic anhydride (1 equivalent) to the boiling solution over a period of 1 minute.

  • Continue boiling for 5 minutes, then heat the mixture on a steam bath for 5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • The product should crystallize out of the solution. Collect the crystals by filtration and wash with cold water.

  • A second crop of crystals may be obtained by diluting the filtrate with water.

  • Combine the collected solids and dry under reduced pressure.

Expected Yield: Based on a similar synthesis, yields can be high (e.g., around 94%).[2]

Protocol 2: Chlorination of a Pyridazinediol (Analogous Procedure)

This protocol is based on the synthesis of 3,6-dichloropyridazine from pyridazine-3,6-diol and can be adapted for the chlorination of a pyridazinone.[3]

Materials:

  • Pyridazine-3,6-diol (or the corresponding pyridazinone)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol (1 equivalent).

  • Carefully add phosphorus oxychloride (5 equivalents) at room temperature.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • After cooling, concentrate the mixture under high vacuum to remove excess POCl₃.

  • Dilute the resulting thick mass with ethyl acetate.

  • Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, then dry over sodium sulfate.

  • Filter and concentrate the solution under vacuum to obtain the chlorinated product.

Expected Yield: For the conversion of pyridazine-3,6-diol to 3,6-dichloropyridazine, a yield of 85% has been reported.[3]

Data Summary

Table 1: Reaction Conditions for Analogous Pyridazinone Syntheses

Starting Materials Solvent Temperature Time Yield Reference
Methylmaleic anhydride, Hydrazine dihydrochlorideWaterBoiling5 hours94%[2]
Pyridazine-3,6-diol, POCl₃Neat80 °COvernight85%[3]
3,6-dichloropyridazine, 4-hydroxybenzaldehydeIsopropanolRefluxNot specified"Considerable"[4]

References

"improving the solubility of 5-Chloropyridazin-4-ol for biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Chloropyridazin-4-ol for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a chemical compound with the molecular formula C₄H₃ClN₂O.[1] It is typically a white to off-white solid and should be stored in a dry environment at room temperature.[1] While specific data for this exact isomer is limited, related pyridazine compounds are known to be sparingly soluble in water.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1245643-70-2[1]
Molecular Formula C₄H₃ClN₂O[1]
Molecular Weight 130.53 g/mol [1]
Appearance White to off-white solid[1]
Storage Sealed in dry, Room Temperature[1]
Predicted pKa ~10.06 (based on 5-Chloropyridazin-3-ol)[2][3]

Q2: Why is the solubility of this compound a critical factor for in vitro biological assays?

Poor aqueous solubility is a significant challenge in drug discovery. For in vitro assays, insufficient solubility can lead to several problems:

  • Precipitation in Assay Media: The compound may precipitate out of the aqueous buffer, drastically reducing its effective concentration and leading to inaccurate and unreliable results.[4]

  • Underestimation of Potency: If the compound is not fully dissolved, the measured biological activity will be lower than the true value.

  • Assay Interference: Undissolved particles can interfere with assay readings, particularly in optical-based assays like nephelometry or fluorescence.[5] A general goal for the solubility of compounds in drug discovery is greater than 60 µg/mL to ensure reliable bioassay results.[5]

Q3: What is the recommended first step for dissolving this compound?

The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common choice because it can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[6]

Initial Dissolution Workflow

A Weigh this compound B Add 100% DMSO to desired stock concentration (e.g., 10-50 mM) A->B C Vortex / Sonicate until fully dissolved B->C D Serially dilute stock solution into aqueous assay buffer C->D E Visually inspect for precipitation D->E Start Compound precipitates upon dilution in aqueous buffer Step1 Is the final DMSO concentration > 1%? Start->Step1 Action1 Reduce stock concentration to lower the final DMSO % Step1->Action1 Yes Step2 Is precipitation still observed? Step1->Step2 No Action1->Step2 Action2 Try alternative co-solvents (e.g., Ethanol, PEG 400) Step2->Action2 Yes End Proceed with assay Step2->End No Step3 Is the compound ionizable? (Check pKa) Action2->Step3 Action3 Adjust buffer pH to favor the ionized, more soluble form Step3->Action3 Yes Step4 Is solubility still insufficient? Step3->Step4 No Action3->Step4 Action4 Use solubility enhancers (e.g., Cyclodextrins) Step4->Action4 Yes Step4->End No Action4->End cluster_0 Stock Preparation cluster_1 Assay Plate Setup cluster_2 Incubation & Analysis A Prepare concentrated stock solutions (e.g., 50 mM in DMSO, Ethanol, DMSO + Cyclodextrin) C Add a small volume of stock solution to the first well A->C B Add aqueous assay buffer to a 96-well plate B->C D Perform serial dilutions across the plate C->D E Incubate plate at room temperature (e.g., 1-2 hours) D->E F Measure turbidity using a nephelometer or plate reader (OD 620nm) E->F G Determine highest concentration before precipitation F->G

References

Technical Support Center: Stability of Chloropyridazines in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloropyridazines. The information aims to help prevent the decomposition of these valuable heterocyclic compounds during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of chloropyridazine decomposition during reactions?

A1: Chloropyridazine decomposition is primarily caused by three main factors:

  • Hydrolysis: The pyridazine ring is susceptible to attack by water, especially under alkaline (basic) conditions, which can lead to the formation of pyridazinone byproducts.[1][2] The rate of hydrolysis can increase tenfold for every pH point increase.[2]

  • Thermal Stress: While many chloropyridazine derivatives are thermally stable at moderate temperatures, prolonged exposure to high heat (often above 250°C) can lead to decomposition.[3] The specific decomposition temperature can be influenced by the substituents on the molecule.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the activation energy to initiate decomposition pathways.[4] The rate of photodegradation is dependent on the chemical structure of the specific chloropyridazine derivative.[5]

Q2: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What could be happening?

A2: A dark reaction mixture and multiple unexpected spots on a Thin Layer Chromatography (TLC) plate are common indicators of decomposition. This could be due to several reasons:

  • Base-Induced Decomposition: If you are using a strong base, it may be promoting hydrolysis or other side reactions.

  • Catalyst Deactivation/Side Reactions: In palladium-catalyzed cross-coupling reactions, the catalyst can sometimes be deactivated, leading to side reactions and the formation of impurities.[6][7]

  • Air/Moisture Sensitivity: Your chloropyridazine substrate or product might be sensitive to air or moisture, leading to degradation.

A systematic approach to troubleshooting is recommended to identify the root cause.

Q3: How does pH affect the stability of chloropyridazines?

A3: The pH of the reaction medium is a critical factor for the stability of chloropyridazines. Alkaline conditions (pH > 7) significantly accelerate hydrolytic degradation.[1] For many related heterocyclic compounds used as pesticides or pharmaceuticals, the optimal stability is found in a slightly acidic pH range, typically between 4 and 6. It is crucial to control the pH, especially during aqueous work-ups.

Q4: Are there any general guidelines for storing chloropyridazine compounds?

A4: Yes, proper storage is crucial to prevent degradation over time. For optimal stability, chloropyridazines should be stored in a cool, dark, and dry place.[8] It is also advisable to store them in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect them from moisture and atmospheric oxygen.[8]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Possible Cause Troubleshooting Steps
Hydrolysis of Chloropyridazine - Ensure all solvents and reagents are anhydrous. - Use a non-aqueous base (e.g., Cs₂CO₃, K₃PO₄) instead of aqueous bases like Na₂CO₃ solution. - If an aqueous work-up is necessary, use a buffered solution in the acidic pH range (4-6) and perform the extraction quickly at low temperatures.
Catalyst Deactivation - Degas the reaction mixture thoroughly with an inert gas (argon or nitrogen) to remove oxygen.[6] - Use a robust palladium catalyst system. For challenging couplings, consider using pre-formed catalysts or specialized ligands like SPhos or Xantphos.[4][9]
Side Reactions (e.g., Homocoupling) - Optimize the reaction temperature; higher temperatures can sometimes lead to more side products. - Adjust the stoichiometry of the reagents. An excess of the boronic acid or amine can sometimes lead to side reactions.
Product Decomposition During Work-up - Avoid prolonged exposure to acidic or basic aqueous solutions during extraction. - Minimize the time the product is in solution before isolation.
Issue 2: Formation of Impurities During Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Troubleshooting Steps
Reaction with Solvent - If using a nucleophilic solvent (e.g., methanol, ethanol) at high temperatures, it may compete with your desired nucleophile. Consider using a non-nucleophilic solvent like DMF, DMSO, or toluene.
Di-substitution on Dichloropyridazines - To achieve mono-substitution, use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents). - Run the reaction at a lower temperature to favor the more reactive chlorine position.
Base-Catalyzed Hydrolysis - If using a base to deprotonate the nucleophile, ensure anhydrous conditions. - Opt for a non-nucleophilic organic base (e.g., DIPEA, DBU) over inorganic bases if water is a concern.
Decomposition under Harsh Conditions - If the reaction requires high temperatures, minimize the reaction time by monitoring closely with TLC or LC-MS. - Consider if a milder, catalyzed version of the reaction is possible.

Data Presentation

The following tables provide illustrative data on how reaction conditions can impact the outcome of a Suzuki-Miyaura coupling of 3,6-dichloropyridazine with phenylboronic acid.

Table 1: Effect of Base and Solvent on Reaction Yield and Purity

EntryPalladium Catalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)Purity (%)
1Pd(PPh₃)₄ (5)Na₂CO₃ (2.0, aq.)Toluene/H₂O100124570
2Pd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane100128595
3PdCl₂(dppf) (3)Cs₂CO₃ (2.0)Toluene80892>98

This is illustrative data based on general principles of cross-coupling reactions.

Table 2: Influence of pH during Aqueous Work-up on Product Recovery

EntryWork-up pHTemperatureContact TimeProduct Recovery (%)
110Room Temp30 min65
27Room Temp30 min88
350-5 °C15 min>95

This is illustrative data based on the known pH sensitivity of similar heterocyclic compounds.[1][2]

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine

This protocol represents a common starting point for a Suzuki-Miyaura reaction but may be prone to decomposition with sensitive substrates.

  • Reaction Setup: To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and water.

  • Degassing: Bubble argon through the mixture for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the flask.

  • Reaction: Heat the mixture to 100°C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Decomposition

This protocol incorporates several changes to enhance the stability of the chloropyridazine.

  • Reaction Setup: To an oven-dried, round-bottom flask under an argon atmosphere, add 3,6-dichloropyridazine (1.0 eq), phenylboronic acid (1.1 eq), and anhydrous potassium phosphate (K₃PO₄, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula.

  • Catalyst Addition: Add PdCl₂(dppf) (3 mol%) to the flask under argon.

  • Reaction: Heat the mixture to 80°C and monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Aqueous Wash (pH controlled): Wash the filtrate with a cold (0-5°C), dilute solution of pH 5 phosphate buffer, followed by cold brine. Perform these washes quickly.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Decomposition

G cluster_reaction Reaction Troubleshooting cluster_workup Work-up Troubleshooting start Decomposition Observed (Low Yield, Impurities) check_reaction Review Reaction Conditions start->check_reaction check_workup Review Work-up & Isolation start->check_workup temp High Temperature? check_reaction->temp base Strong/Aqueous Base? check_reaction->base atmosphere Inert Atmosphere? check_reaction->atmosphere ph Aqueous pH Basic? check_workup->ph water Residual Water? check_workup->water reduce_temp Reduce Temperature temp->reduce_temp Yes change_base Use Anhydrous/ Weaker Base base->change_base Yes use_inert Degas Solvents & Use Ar/N₂ atmosphere->use_inert No control_ph Use Acidic Buffer (pH 4-6) Work Cold & Fast ph->control_ph Yes dry_thoroughly Use Anhydrous MgSO₄ Azeotrope with Toluene water->dry_thoroughly Yes

Caption: A logical workflow for diagnosing and addressing chloropyridazine decomposition.

Simplified Chloropyridazine Decomposition Pathways

G cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition cluster_photo Photodegradation CP Chloropyridazine Pyridazinone Pyridazinone Byproduct CP->Pyridazinone SₙAr Thermal_Products Ring-Opened & Fragmented Products CP->Thermal_Products Photo_Products Radical Intermediates & Side Products CP->Photo_Products OH OH⁻ (Base) OH->Pyridazinone H2O H₂O H2O->Pyridazinone Heat Heat (>250°C) Heat->Thermal_Products Light Light (UV) Light->Photo_Products

Caption: Major pathways for chloropyridazine decomposition.

Factors Influencing Chloropyridazine Stability

G cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors Acidic_pH Acidic pH (4-6) CP_Stability Chloropyridazine Stability Acidic_pH->CP_Stability Low_Temp Low Temperature Low_Temp->CP_Stability Anhydrous Anhydrous Conditions Anhydrous->CP_Stability Inert_Atm Inert Atmosphere Inert_Atm->CP_Stability Alkaline_pH Alkaline pH (>7) High_Temp High Temperature Water Presence of Water Oxygen Oxygen/Air UV_Light UV Light CP_Stability->Alkaline_pH CP_Stability->High_Temp CP_Stability->Water CP_Stability->Oxygen CP_Stability->UV_Light

Caption: Key factors that promote stability versus those that induce decomposition.

References

"analytical method development for 5-Chloropyridazin-4-ol purity assessment"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the analytical method development for the purity assessment of 5-Chloropyridazin-4-ol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for assessing the purity of this compound?

A1: The most common analytical techniques for purity assessment of this compound and related heterocyclic compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometry - MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3][4] Each technique offers distinct advantages. HPLC is widely used for its versatility and sensitivity, GC is suitable for volatile impurities, and qNMR provides a direct quantification of the analyte without the need for a specific reference standard of the impurities.[1][5]

Q2: What are the potential impurities I should be looking for in my this compound sample?

A2: Potential impurities can originate from the starting materials, intermediates, byproducts of the synthesis, and degradation products. While specific impurities depend on the synthetic route, for pyridazinone derivatives, potential impurities could include unreacted starting materials, isomers, and related substances formed through side reactions. It is also possible for impurities to arise from the manufacturing process itself, such as components leaching from plastic storage containers.[6] Forced degradation studies can help identify potential degradation products.[7][8][9]

Q3: How do I choose the appropriate analytical method for my needs?

A3: The choice of method depends on the specific requirements of your analysis.

  • For routine purity checks and quantification of known impurities: A validated HPLC-UV method is often the most practical choice.[10][11]

  • For identifying and quantifying volatile or thermally stable impurities: GC-MS is the preferred technique.[3][4][12]

  • For obtaining a highly accurate, absolute purity value without the need for impurity reference standards: qNMR is a powerful tool.[1][2][13][14]

  • For identifying unknown impurities or degradation products: HPLC coupled with mass spectrometry (LC-MS) is highly effective.

Q4: What are the key parameters to consider for validating an analytical method for purity assessment according to ICH guidelines?

A4: According to ICH Q2(R1) guidelines, the key validation parameters for a purity method include:

  • Specificity: The ability to assess the analyte in the presence of potential impurities.[15][16]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[15]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18][19]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
No Peaks - No sample injection- Detector lamp off- Incorrect mobile phase composition- System leak- Verify injection volume and syringe/autosampler function.- Check detector status and lamp life.- Prepare fresh mobile phase and ensure correct proportions.- Inspect fittings and connections for leaks.
Peak Tailing - Column overload- Secondary interactions with stationary phase- Dead volume in the system- Dilute the sample or inject a smaller volume.- Adjust mobile phase pH or add an ion-pairing agent.- Check for proper tubing connections and minimize extra-column volume.
Peak Fronting - Sample solvent stronger than mobile phase- Column overload- Dissolve the sample in the mobile phase if possible, or a weaker solvent.- Reduce sample concentration.
Split Peaks - Clogged frit or column inlet- Incompletely filled injector loop- Sample solvent incompatible with mobile phase- Backflush the column or replace the frit.- Ensure the injector loop is completely filled.- Use a sample solvent similar in composition to the mobile phase.
Baseline Noise/Drift - Air bubbles in the system- Contaminated mobile phase- Detector temperature fluctuations- Degas the mobile phase and purge the pump.- Use high-purity solvents and prepare fresh mobile phase.- Ensure the column and detector are properly thermostatted.
GC Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
No Peaks - No injection- Syringe issue- Septum leak- Column break- Check autosampler or manual injection process.- Inspect the syringe for blockage or damage.- Replace the septum.- Inspect the column for breaks.
Peak Tailing - Active sites in the inlet or column- Sample degradation- Polar compound interaction with the stationary phase- Use a deactivated liner and column.- Lower the inlet temperature.- Use a more polar column or derivatize the analyte.
Broad Peaks - Low carrier gas flow rate- Column contamination- Large injection volume- Check and adjust the carrier gas flow rate.- Bake out the column or trim the inlet end.- Reduce the injection volume.
Ghost Peaks - Contamination in the syringe, inlet, or carrier gas- Septum bleed- Clean the syringe and inlet.- Use high-purity carrier gas with traps.- Use a high-quality, low-bleed septum.

Experimental Protocols

HPLC-UV Method for Purity Assessment

This protocol provides a general starting point for the development of an HPLC method for this compound. Optimization will be required for specific instrumentation and impurity profiles.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer component

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). A common starting gradient is 10-90% acetonitrile over 20 minutes.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Detection wavelength: Determined by UV scan of this compound (e.g., 254 nm)

    • Injection volume: 10 µL

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, use a reference standard for each impurity.

GC-MS Method for Volatile Impurity Profiling

This protocol is designed to identify and quantify volatile or semi-volatile impurities.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or similar)

Reagents:

  • Suitable solvent for sample dissolution (e.g., Methanol, Dichloromethane)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in the chosen solvent to a concentration of approximately 1-5 mg/mL.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass scan range: 40-400 amu

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC).

  • Data Analysis: Identify peaks corresponding to impurities by comparing their mass spectra to a library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal or external standard.

Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol provides a method for determining the absolute purity of this compound without the need for impurity standards.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Purity Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Purity Assessment Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR Chromatogram Chromatogram Analysis HPLC->Chromatogram GCMS->Chromatogram Spectrum Spectral Analysis qNMR->Spectrum Purity Purity Calculation Chromatogram->Purity Spectrum->Purity Report Report Purity->Report Final Purity Report

Caption: Workflow for Purity Assessment of this compound.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_gc GC Issues cluster_solutions Potential Solutions Problem Analytical Problem Encountered NoPeak_H No Peaks Problem->NoPeak_H e.g. Tailing_H Peak Tailing Problem->Tailing_H e.g. SplitPeak_H Split Peaks Problem->SplitPeak_H e.g. NoPeak_G No Peaks Problem->NoPeak_G e.g. Tailing_G Peak Tailing Problem->Tailing_G e.g. BroadPeak_G Broad Peaks Problem->BroadPeak_G e.g. CheckInjection Verify Injection NoPeak_H->CheckInjection CheckDetector Check Detector NoPeak_H->CheckDetector OptimizeMethod Optimize Method Parameters Tailing_H->OptimizeMethod CheckColumn Inspect Column/Frit SplitPeak_H->CheckColumn NoPeak_G->CheckInjection Tailing_G->OptimizeMethod BroadPeak_G->OptimizeMethod BroadPeak_G->CheckColumn PrepareFresh Prepare Fresh Mobile Phase/Sample CheckInjection->PrepareFresh OptimizeMethod->PrepareFresh

Caption: Troubleshooting Logic for Chromatographic Analysis.

References

Technical Support Center: Managing the Hygroscopic Nature of Pyridazinol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic nature of pyridazinol compounds. Due to their inherent chemical structure, including the presence of nitrogen heteroatoms, pyridazinol derivatives may exhibit a tendency to absorb moisture from the atmosphere.[1][2] This can lead to a range of experimental challenges, from inaccurate measurements to compound degradation. This resource offers troubleshooting guides and frequently asked questions to help mitigate these issues.

Troubleshooting Guides

Proactive measures are crucial when handling potentially hygroscopic pyridazinol compounds. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solutions
Inaccurate Weighing Rapid moisture absorption by the compound on the balance.- Weigh the compound in a low-humidity environment (e.g., a glove box with controlled humidity). - Use a weighing vessel with a small opening and cap it immediately after adding the compound. - Work quickly to minimize exposure time to the ambient atmosphere.[3] - Consider preparing a stock solution of the entire batch and aliquoting for use.[4]
Compound Caking or Clumping Absorption of atmospheric moisture during storage or handling.[5]- Store the compound in a desiccator with a suitable drying agent (e.g., silica gel, Drierite). - Use airtight containers with secure seals.[3] - For highly sensitive compounds, store under an inert atmosphere (e.g., nitrogen or argon) in a sealed ampoule or Schlenk flask.[6]
Altered Dissolution Profile Changes in the physical state of the compound (e.g., from amorphous to crystalline) due to moisture absorption.[7][8]- Characterize the solid-state properties of the compound before and after exposure to humidity using techniques like XRPD or DSC. - Control the humidity during formulation processes. - Consider formulation strategies like co-crystallization or film coating to protect the compound from moisture.[7][9][10][11]
Chemical Degradation Hydrolysis of the compound in the presence of absorbed water.[7]- Conduct stability studies at various humidity levels to determine the critical relative humidity (RH).[8] - Store the compound at low temperatures to slow the rate of degradation, but allow it to warm to room temperature before opening to prevent condensation.[9] - Package the final product with desiccants.
Poor Powder Flow Increased inter-particle adhesion due to moisture.- Handle the powder in a low-humidity environment. - Consider co-processing with excipients that can improve flowability and reduce hygroscopicity.[7][9][10][11]

Frequently Asked Questions (FAQs)

Q1: How can I determine if my pyridazinol compound is hygroscopic?

A1: The most definitive method is to perform Dynamic Vapor Sorption (DVS) analysis.[12][13][14] DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[13][14] This technique provides a quantitative measure of moisture sorption and can help classify the hygroscopicity of your compound.

Q2: What are the ideal storage conditions for a newly synthesized pyridazinol compound of unknown hygroscopicity?

A2: As a precautionary measure, all new pyridazinol compounds should be treated as potentially moisture-sensitive. Store them in a desiccator over a desiccant. For long-term storage, placing the compound in a sealed, airtight container, which is then placed inside a desiccator, is a good practice. If the compound is highly valuable or intended for use in sensitive assays, storage in a glove box under an inert atmosphere is recommended.[6]

Q3: Can the hygroscopic nature of a pyridazinol compound affect its biological activity?

A3: Yes, indirectly. Moisture can lead to chemical degradation, resulting in a lower concentration of the active compound and the formation of impurities, which could have different or no biological activity.[7] Furthermore, changes in the physical form due to moisture can affect its solubility and dissolution rate, which in turn can impact its bioavailability.[7]

Q4: Are there any formulation strategies to mitigate the hygroscopicity of pyridazinol compounds for in vivo studies?

A4: Several formulation strategies can be employed to protect hygroscopic compounds. These include:

  • Film Coating: Applying a polymer coat to the solid dosage form to act as a moisture barrier.[7][9][10][11]

  • Encapsulation: Enclosing the compound in a protective shell.[7][9][10][11]

  • Co-crystallization: Forming a crystalline solid with a co-former that has lower hygroscopicity.[7][9][10][11]

  • Co-processing with Hydrophobic Excipients: Mixing the compound with water-repelling excipients.[7][9][10][11]

Q5: My pyridazinol compound is an oil. Can it still be hygroscopic?

A5: Yes, liquids can also be hygroscopic.[5] For example, 3-aminopyridazines can exist as an oil in their free base form.[1] If you observe changes in viscosity or water content over time, it is a sign of moisture absorption. Storing oily compounds under an inert, dry atmosphere is recommended.

Experimental Protocols

Dynamic Vapor Sorption (DVS) Analysis Protocol

This protocol provides a general methodology for assessing the hygroscopicity of a pyridazinol compound.

DVS_Protocol cluster_prep Sample Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis start Start sample_prep Place 5-10 mg of the pyridazinol compound in the DVS sample pan. start->sample_prep dry Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved. sample_prep->dry ramp_up Increase RH in steps (e.g., 10% increments) from 0% to 90% RH. dry->ramp_up equilibrate_up At each step, allow the sample to equilibrate until the rate of weight change is minimal. ramp_up->equilibrate_up ramp_down Decrease RH in steps from 90% back to 0% RH. equilibrate_up->ramp_down After reaching 90% RH equilibrate_down Allow the sample to equilibrate at each decreasing RH step. ramp_down->equilibrate_down plot Plot the percentage change in mass against RH to generate a sorption-desorption isotherm. equilibrate_down->plot classify Classify the hygroscopicity based on the percentage of moisture uptake at a specific RH (e.g., 80% RH). plot->classify end End classify->end

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Troubleshooting Workflow for Handling Pyridazinol Compounds

This diagram outlines a logical approach to troubleshooting common issues encountered with potentially hygroscopic pyridazinol compounds.

Troubleshooting_Workflow cluster_assessment Initial Assessment cluster_handling Handling & Storage cluster_experiment Experimental Issues cluster_solutions Solutions start Start: New Pyridazinol Compound check_hygroscopicity Is the compound hygroscopic? start->check_hygroscopicity dvs_analysis Perform DVS analysis. start->dvs_analysis Recommended for all new compounds standard_conditions Store in airtight container at room temperature. check_hygroscopicity->standard_conditions No controlled_environment Store in desiccator or glove box. Handle under controlled humidity. check_hygroscopicity->controlled_environment Yes/Unknown weighing_issue Inaccurate weighing? controlled_environment->weighing_issue stability_issue Degradation observed? weighing_issue->stability_issue No weigh_in_glovebox Weigh in a controlled environment (glove box). weighing_issue->weigh_in_glovebox Yes stability_study Conduct stability studies at different RH. stability_issue->stability_study Yes reformulate Consider formulation strategies (e.g., co-crystals). stability_issue->reformulate Persistent Issues weigh_in_glovebox->stability_issue

Caption: Troubleshooting decision tree for pyridazinol compounds.

References

Technical Support Center: Pyridazinone Synthesis Workup & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the removal of impurities during pyridazinone synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the workup and purification of pyridazinone derivatives, presented in a question-and-answer format.

Q1: I am observing a low yield of my desired pyridazinone product after purification. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge in pyridazinone synthesis and can be attributed to several factors throughout the synthesis and workup process. Here is a systematic approach to troubleshoot and optimize your yield:

  • Purity of Starting Materials : Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities in starting materials can lead to unwanted side reactions, reducing the yield of the desired product. It is recommended to use freshly purified reagents.[1]

  • Reaction Conditions :

    • Temperature : The reaction temperature is crucial. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[1]

    • Solvent Choice : Protic solvents like ethanol or acetic acid are commonly used and often facilitate the cyclization reaction.[1]

    • Water Removal : The cyclization step produces water. Efficient removal of this water can help drive the reaction to completion.[1]

  • Workup Procedure :

    • Precipitation/Crystallization : If the product is expected to precipitate upon cooling or addition of water, ensure sufficient time and appropriate temperatures are used to maximize recovery.[2][3]

    • Extraction Efficiency : During liquid-liquid extraction, ensure the appropriate solvent is used and perform multiple extractions to maximize the recovery of the product from the aqueous layer.[3][4]

  • Purification Losses :

    • Recrystallization : While effective for purification, material is always lost in the mother liquor. To minimize this, use a minimal amount of a suitable hot solvent and ensure complete cooling to maximize crystal formation.[5][6]

    • Column Chromatography : Product can be lost on the column if it is not eluted effectively. Ensure the chosen solvent system provides good separation and complete elution of the product.

Q2: My final product is contaminated with unreacted starting materials. How can I remove them?

A2: The removal of unreacted starting materials depends on their chemical properties relative to the pyridazinone product.

  • Unreacted γ-ketoacids (e.g., β-benzoylpropionic acid) : These acidic impurities can often be removed with a basic wash during liquid-liquid extraction. For example, dissolving the crude product in an organic solvent and washing with a 5% w/v sodium bicarbonate solution will extract the acidic starting material into the aqueous layer.[2] The pyridazinone product can then be recovered from the organic layer.

  • Unreacted Hydrazine Hydrate : Hydrazine hydrate is highly soluble in water. Thorough washing of the crude product with water during filtration or performing a liquid-liquid extraction with water will effectively remove residual hydrazine.[2][3]

Q3: I have a mixture of N-alkylated regioisomers after a substitution reaction. How can I separate them?

A3: The separation of N-alkylated regioisomers can be challenging due to their similar chemical structures.

  • Column Chromatography : This is the most effective method for separating regioisomers. A systematic screening of different solvent systems (e.g., varying ratios of ethyl acetate and hexane) is often necessary to achieve good separation.[7] Monitoring the fractions closely with Thin Layer Chromatography (TLC) is critical.[1]

  • Recrystallization : In some cases, if the regioisomers have significantly different solubilities in a particular solvent, fractional crystallization can be attempted. This involves carefully controlling the cooling rate and solvent composition to selectively crystallize one isomer.[8]

Q4: My crude product is an oil and won't crystallize. What should I do?

A4: "Oiling out" instead of crystallizing is a common problem, often caused by impurities or the wrong solvent choice.[6]

  • Purity Check : The presence of impurities can significantly inhibit crystallization. First, try to remove soluble impurities by washing the oil with a solvent in which the desired product is insoluble.

  • Solvent System Adjustment :

    • Try a different recrystallization solvent or a mixture of solvents. A good solvent system is one where the compound is highly soluble when hot and sparingly soluble when cold.[5]

    • Consider anti-solvent crystallization. Dissolve the oil in a small amount of a "good" solvent (e.g., DMSO, methanol) and then slowly add a "poor" solvent (an anti-solvent, e.g., water) until the solution becomes turbid. Allow it to stand for crystal growth.[6]

  • Column Chromatography : If crystallization fails, column chromatography is a reliable alternative for purifying oily products.[5]

Data Presentation

Table 1: Summary of Purification Methods for Pyridazinone Derivatives

Purification MethodTarget ImpuritiesTypical Solvents/EluentsReported YieldsReferences
Recrystallization Unreacted starting materials, minor by-productsEthanol, Aqueous Ethanol, Methanol, Dioxane61-90%[2][7][9]
Column Chromatography Regioisomers, closely related by-products, oily productsEthyl acetate/Hexane mixtures, Methylene chloride/Methanol mixtures71-95%[4][7][10]
Liquid-Liquid Extraction Acidic/basic impurities, water-soluble reagentsDichloromethane, Ether, Ethyl AcetateN/A (Workup Step)[2][3][4]
Acid/Base Wash Unreacted γ-ketoacids, basic side-products5% Sodium Bicarbonate, Dilute HClN/A (Workup Step)[2][7]
Washing Water-soluble impurities, saltsCold Ethanol, WaterN/A (Workup Step)[1][2]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol is a general guideline for purifying solid pyridazinone products.

  • Solvent Selection : Choose a solvent in which the pyridazinone product is sparingly soluble at room temperature but highly soluble at its boiling point. Ethanol is a common choice.[2][7]

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to facilitate dissolution.[5]

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them. This step should be done quickly to prevent premature crystallization.[5]

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. The dissolved product will become less soluble and start to crystallize.[5]

  • Cooling : To maximize the yield of crystals, place the flask in an ice bath once it has reached room temperature.[5]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing : Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying : Dry the purified crystals under vacuum to remove any residual solvent.[5]

Protocol 2: Column Chromatography for Isomer Separation

This protocol is suitable for separating complex mixtures or purifying oily products.

  • Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture). Pack a chromatography column with the slurry.

  • Sample Loading : Dissolve the crude pyridazinone mixture in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution : Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane, starting with a low polarity).[7] Maintain a constant flow rate.

  • Fraction Collection : Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis : Monitor the separation by spotting each fraction on a TLC plate. Develop the plate in the eluent and visualize the spots, for example, under a UV lamp.[5]

  • Pooling and Evaporation : Combine the fractions containing the pure desired product. Remove the solvent using a rotary evaporator to obtain the purified compound.[5]

  • Purity Confirmation : Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.[5]

Protocol 3: Acid-Base Liquid-Liquid Extraction

This protocol is designed to remove acidic or basic impurities from a crude product mixture.

  • Dissolution : Dissolve the crude product in an appropriate water-immiscible organic solvent such as dichloromethane or ethyl acetate.[3][4]

  • Basic Wash (to remove acidic impurities) : Transfer the organic solution to a separatory funnel. Add an equal volume of a 5% sodium bicarbonate aqueous solution.[2] Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer. Repeat this wash 1-2 more times.

  • Acidic Wash (to remove basic impurities) : Wash the organic layer with an equal volume of dilute hydrochloric acid (e.g., 1M HCl).[7]

  • Neutral Wash : Wash the organic layer with an equal volume of water, followed by a wash with saturated sodium chloride solution (brine) to facilitate the removal of dissolved water from the organic layer.[4]

  • Drying : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[3]

  • Solvent Removal : Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.[4]

Visualizations

G General Pyridazinone Purification Workflow crude Crude Synthetic Product wash Initial Wash (e.g., with cold solvent) crude->wash solid_check Is the Product Solid? wash->solid_check recrystallization Recrystallization solid_check->recrystallization Yes chromatography Column Chromatography solid_check->chromatography No (Oily) purity_analysis Purity Analysis (TLC, LC-MS, NMR) recrystallization->purity_analysis chromatography->purity_analysis purity_analysis->chromatography Further Purification Needed pure_product Pure Product purity_analysis->pure_product Purity Satisfactory

Caption: General experimental workflow for the purification of crude pyridazinone derivatives.[5]

G Troubleshooting Impurity Removal start Impurity Detected in Product impurity_type What is the nature of the impurity? start->impurity_type starting_material Unreacted Starting Material impurity_type->starting_material side_product Side-Product (e.g., Isomer) impurity_type->side_product reagent Residual Reagent impurity_type->reagent acid_base Is it acidic or basic? starting_material->acid_base solubility_diff Different solubility/polarity? side_product->solubility_diff water_soluble Is it water soluble? reagent->water_soluble acid_wash Perform Acid/Base Extraction acid_base->acid_wash Yes recrystallize1 Recrystallization acid_base->recrystallize1 No column Column Chromatography solubility_diff->column Yes recrystallize2 Recrystallization solubility_diff->recrystallize2 Maybe water_wash Wash with Water/Brine water_soluble->water_wash Yes column2 Column Chromatography water_soluble->column2 No

Caption: Decision tree for selecting a purification method based on impurity type.

References

Validation & Comparative

A Comparative Analysis of 5-Chloropyridazin-4-ol and 3-Chloropyridazin-4-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the chemical properties, synthesis, reactivity, and potential biological activities of two isomeric compounds: 5-Chloropyridazin-4-ol and 3-Chloropyridazin-4-ol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced differences between these two molecules and their potential applications.

Introduction to Chloropyridazinol Isomers

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of a chlorine atom and a hydroxyl group on the pyridazine ring, as seen in this compound and 3-Chloropyridazin-4-ol, can significantly influence their physicochemical properties, reactivity, and interactions with biological targets. These isomers, differing only in the position of the chlorine atom, can exhibit distinct pharmacological profiles. It is important to note that these compounds can exist in tautomeric forms, primarily as pyridazinones, which can influence their chemical behavior and biological interactions.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is crucial for predicting the behavior of these compounds in biological systems. While experimental data for a direct comparison is limited, we can compile available information and make informed estimations based on related structures.

PropertyThis compound3-Chloropyridazin-4-ol (Predicted/Inferred)
Molecular Formula C₄H₃ClN₂OC₄H₃ClN₂O
Molecular Weight 130.53 g/mol 130.53 g/mol
Appearance White to off-white solid[1]Likely a solid
Storage Temperature Sealed in dry, Room Temperature[1]N/A
Spectroscopic Data 1H NMR, 13C NMR, MS, IR available[2]Limited data available for the exact structure. Data for 3-chloropyridine can be used for approximation[3][4]

Note: The properties for 3-Chloropyridazin-4-ol are largely inferred from its isomer and related compounds due to a lack of direct experimental data in the searched literature.

Synthesis and Reactivity

The synthesis of chloropyridazinol isomers can be approached through various synthetic routes, often starting from dichloropyridazines or related precursors.

Synthesis of Chloropyridazinol Derivatives: A General Overview

A common strategy for synthesizing hydroxylated pyridazines involves the nucleophilic substitution of a halogen on a dihalopyridazine precursor. For instance, the synthesis of 6-chloropyridazin-3-ol can be achieved by reacting 3,6-dichloropyridazine with potassium acetate in a mixture of acetic acid and water under microwave conditions.[5] A similar approach could likely be adapted for the synthesis of this compound and 3-Chloropyridazin-4-ol from appropriate dichloropyridazine starting materials, such as 3,4-dichloropyridazine. The synthesis of 3,4-dichloropyridazine itself can be achieved from more readily available starting materials through a multi-step process.[6]

Below is a generalized workflow for the synthesis of a chloropyridazinol from a dichloropyridazine.

Start Dichloropyridazine Precursor Reaction Nucleophilic Substitution (e.g., with acetate or hydroxide) Start->Reaction Hydrolysis Hydrolysis (if necessary) Reaction->Hydrolysis Product Chloropyridazinol Product Hydrolysis->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: Generalized workflow for the synthesis of chloropyridazinols.

Reactivity Profile

The reactivity of these isomers is dictated by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyridazine ring, as well as the presence of the hydroxyl group which can also exist as its keto tautomer.

  • Nucleophilic Aromatic Substitution: The chlorine atom on the pyridazine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The position of the chlorine atom (position 3 or 5) will influence the regioselectivity of these reactions due to the electronic effects of the ring nitrogens and the hydroxyl/oxo group.

  • Reactions of the Hydroxyl/Oxo Group: The hydroxyl group can undergo typical reactions such as etherification and esterification. In its tautomeric pyridazinone form, the N-H proton can be substituted, and the carbonyl group can participate in various reactions.

Potential Biological Activities

While direct experimental data on the biological activities of this compound and 3-Chloropyridazin-4-ol is not abundant in the readily available literature, the broader class of pyridazine and pyridazinone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. This suggests that these two isomers are promising candidates for further investigation.

Anticancer Activity

Numerous studies have highlighted the potential of pyridazine derivatives as anticancer agents.[7] The pyridazine scaffold is a key component in several clinically approved or investigational drugs that target various aspects of cancer cell proliferation and survival.[7] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways, such as PARP-1, which is involved in DNA repair.[7]

Drug Pyridazinone Derivative Target Cancer-related Target (e.g., PARP-1, Kinases) Drug->Target Inhibition Pathway Signaling Pathway Disruption Target->Pathway Blocks Outcome Apoptosis / Cell Cycle Arrest Pathway->Outcome Leads to

Caption: Simplified signaling pathway for pyridazinone-based anticancer agents.

Antimicrobial Activity

Pyridazinone derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][5][8][9] The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms. The presence and position of the chloro substituent on the pyridazine ring can play a crucial role in the potency and spectrum of antimicrobial activity.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridazinone derivatives is another area of active research.[10][11][12][13] Some of these compounds have been shown to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[10] The structural differences between this compound and 3-Chloropyridazin-4-ol could lead to differential inhibition of COX-1 and COX-2, which is a critical factor in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

Experimental Protocols

To facilitate further research and direct comparison of these two isomers, detailed experimental protocols for key assays are provided below.

Synthesis of Chloropyridazinols (General Procedure)

This protocol is a general guideline and may require optimization for the specific synthesis of this compound and 3-Chloropyridazin-4-ol.

  • Reaction Setup: In a microwave-safe vessel, dissolve the appropriate dichloropyridazine (1 equivalent) in a suitable solvent system (e.g., acetic acid/water).

  • Addition of Reagent: Add a nucleophile such as potassium acetate (1-1.2 equivalents).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to a specified temperature (e.g., 140°C) for a designated time (e.g., 70 minutes).[5] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compounds on the viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and 3-Chloropyridazin-4-ol) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

References

Comparative Analysis of the Biological Activity of 5-Chloropyridazin-4-ol and its Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Substituted Pyridazinone Derivatives

While a direct comparison of 5-Chloropyridazin-4-ol and its isomers is unavailable, studies on various substituted pyridazinone derivatives provide valuable insights into their potential biological activities. The following table summarizes the reported biological activities of several pyridazinone derivatives, highlighting the influence of different substituents on their potency.

Compound/DerivativeTarget/AssayBiological Activity (IC50/EC50)Reference
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4B Inhibition251 ± 18 nM[1]
6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivative (Compound 9)Vasodilatory action0.051 μM[2]
Pyrazolo[3,4-d]pyridazinone derivative (Compound 23a)PDE-5 Inhibition0.14 μM[2]
Pyridazin-3(2H)-one derivative with a quinoline moiety (Compound 43)Human pancreas cancer cell line (panc-1)2.9 μM[2]
Pyridazin-3(2H)-one derivative with a quinoline moiety (Compound 43)Human pancreas cancer cell line (paca-2)2.2 μM[2]

Experimental Protocols

The following are generalized experimental protocols for assessing the key biological activities associated with pyridazinone derivatives. These protocols are based on methodologies reported in the literature for similar compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Inhibition of LPS-Induced Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of pyridazinone derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams illustrate a general experimental workflow for assessing biological activity and a representative signaling pathway that could be modulated by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound and its Isomers cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity Test Compounds anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) synthesis->anti_inflammatory Test Compounds ic50 IC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: A generalized workflow for the synthesis and biological evaluation of pyridazinone isomers.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Genes activates Inhibitor Pyridazinone Derivative Inhibitor->IKK Inhibits

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory pyridazinone derivatives.

Conclusion

The pyridazinone scaffold holds significant promise for the development of novel therapeutic agents. While this guide provides an overview of the biological activities associated with chloropyridazinone derivatives and general protocols for their evaluation, it is important to note the absence of direct comparative studies for this compound and its isomers. Future research focusing on the systematic synthesis and parallel biological evaluation of these specific isomers is crucial to elucidate their structure-activity relationships and identify the most promising candidates for further drug development. Such studies would enable a more definitive comparison and provide valuable data for the design of next-generation pyridazinone-based drugs.

References

A Comparative Analysis of the Reactivity of 5-Chloropyridazin-4-ol versus Other Halopyridines in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and drug development, halopyridines and their diazine counterparts, such as halopyridazines, represent critical scaffolds for the synthesis of novel therapeutic agents. Their utility stems from the carbon-halogen bond, which serves as a versatile handle for a variety of chemical modifications. This guide provides a detailed comparison of the reactivity of 5-Chloropyridazin-4-ol with other common halopyridines, focusing on two cornerstone reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

The reactivity of these heterocyclic halides is governed by a combination of factors, including the nature of the halogen, the electronic properties of the aromatic ring, and the position of the substituents. Pyridazines, containing two adjacent nitrogen atoms, are significantly more π-deficient than pyridines, which profoundly impacts their chemical behavior. Furthermore, the presence of a hydroxyl group in this compound introduces tautomeric considerations (ol-one equilibrium), which can influence its reactivity profile.

Theoretical Framework: Understanding Reactivity

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring to form a stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group.[1] The reactivity is enhanced by electron-withdrawing groups that can stabilize the negative charge of the intermediate. The two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, making the ring highly susceptible to nucleophilic attack.[2] For halogens, the SNAr reactivity trend is often F > Cl > Br > I, driven by the high electronegativity of fluorine which polarizes the C-X bond and stabilizes the transition state, rather than its leaving group ability.[3]

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are fundamental for C-C and C-N bond formation, respectively.[4][5] The rate-determining step is typically the oxidative addition of the C-X bond to the palladium(0) catalyst.[6] The reactivity is primarily dictated by the carbon-halogen bond dissociation energy, which follows the trend C-I > C-Br > C-Cl.[6] Consequently, iodo- and bromopyridines are generally more reactive than their chloro-analogs, often requiring milder conditions and less specialized catalysts.[6]

cluster_0 Reactivity Determinants cluster_1 Factors SNAr SNAr Cross_Coupling Cross_Coupling Ring_Electronics Ring Electronics (π-deficiency) Ring_Electronics->SNAr Pyridazine > Pyridine Halogen Halogen Identity Halogen->SNAr F > Cl > Br > I (Electronegativity) Bond_Strength C-X Bond Strength Bond_Strength->Cross_Coupling I > Br > Cl (Weaker Bond = More Reactive)

Caption: Logical flow comparing the key factors that influence reactivity in SNAr and Cross-Coupling reactions.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data to illustrate the reactivity differences between various halopyridines and project the expected reactivity of this compound.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity

The significantly higher reactivity of fluoropyridines in SNAr reactions is a well-documented phenomenon.[3] Due to the strong electron-withdrawing nature of the pyridazine ring, this compound is anticipated to be substantially more reactive than chloropyridines and may approach the reactivity of fluoropyridines.

SubstrateNucleophileConditionsYield / RateReference
2-FluoropyridineNaOEtEtOHRelative rate: 320[3]
2-ChloropyridineNaOEtEtOHRelative rate: 1[3]
2-ChloropyridineAminesHeatGood yields[7]
3,6-Dichloropyridazine4-HydroxybenzaldehydeK₂CO₃, IsopropanolGood yield[8]
This compound Amine Mild Heat (Predicted) High (Predicted) N/A
Table 2: Suzuki-Miyaura Cross-Coupling Reactivity
HalopyridineCoupling PartnerCatalyst SystemConditionsYieldReference
2-BromopyridinePhenylboronic AcidPd(OAc)₂ / PPh₃Toluene, 80°C95%[6]
2-ChloropyridinePhenylboronic AcidPd₂(dba)₃ / XPhost-BuOH, 100°C85%[6]
2,3,5-TrichloropyridineArylboronic AcidsPd(OAc)₂ (ligand-free)Aqueous, 100°CHigh yields[10]
This compound Arylboronic Acid Pd(OAc)₂ / Buchwald Ligand (Predicted) Dioxane/H₂O, >100°C (Predicted) Moderate-High (Predicted) N/A
Table 3: Buchwald-Hartwig Amination Reactivity

Similar to Suzuki coupling, the Buchwald-Hartwig amination is more facile with bromopyridines. However, significant advances in ligand technology have enabled the efficient coupling of less reactive chloropyridines.[5][6]

HalopyridineAmineCatalyst SystemConditionsYieldReference
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPToluene, 100°C98%[5]
2-ChloropyridineMorpholinePd(OAc)₂ / RuPhosDioxane, 110°C92%[6]
2-BromopyridinesVolatile AminesPd(OAc)₂ / dpppToluene, 80°C55-98%[11]
3-Halo-2-aminopyridinesPrimary/Secondary AminesRuPhos/BrettPhos PrecatalystsDioxane, 110°CGood yields[12]
This compound Secondary Amine Pd Precatalyst / Hindered Ligand (Predicted) High Temp (Predicted) Moderate-High (Predicted) N/A

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the key transformations discussed.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical amination of a halopyridine.

  • To a sealed tube, add the halopyridine/halopyridazine (1.0 mmol), the desired amine (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Add a suitable solvent (e.g., DMSO, DMF, or NMP, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

start Start reagents Combine Halopyridine, Amine, Base in Solvent start->reagents heat Seal Vessel and Heat reagents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute with Water, and Extract monitor->workup purify Dry and Purify (Chromatography) workup->purify end End purify->end

Caption: Generalized experimental workflow for comparing reactivity in SNAr reactions.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a standard procedure for palladium-catalyzed C-C bond formation.[4]

  • In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine the halopyridine/halopyridazine (1.0 mmol), boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol).

  • Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Heat the reaction mixture to reflux (80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired biaryl product.

G A Oxidative Addition Ar-X + Pd(0) → Ar-Pd(II)-X B Transmetalation Ar-Pd(II)-X + Ar'B(OH)₂ → Ar-Pd(II)-Ar' A->B Base Activation C Reductive Elimination Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0) B->C C->A Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the C-N cross-coupling reaction.[11][13]

  • To an oven-dried Schlenk tube, add the halopyridine/halopyridazine (1.0 mmol), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the appropriate phosphine ligand (if not using a precatalyst), and a strong base (e.g., NaOt-Bu or LiHMDS, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon).

  • Add the amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene or dioxane, 4 mL).

  • Seal the tube and heat in an oil bath at the specified temperature (typically 80-120 °C).

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ether or ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

G A Oxidative Addition Ar-X + Pd(0) → Ar-Pd(II)-X B Amine Coordination & Deprotonation Ar-Pd(II)-X + HNR₂ → [Ar-Pd(II)-NR₂]⁻ A->B Base C Reductive Elimination [Ar-Pd(II)-NR₂]⁻ → Ar-NR₂ + Pd(0) B->C C->A Catalyst Regeneration

References

A Researcher's Guide to In Vitro Assay Validation for 5-Chloropyridazin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of novel 5-Chloropyridazin-4-ol derivatives, rigorous in vitro assay validation is a critical first step. This guide provides a comparative framework for validating these compounds, focusing on common biological activities associated with the broader pyridazinone class, such as anti-inflammatory and cytotoxic effects. The methodologies and data presented herein offer a blueprint for assessing potency, selectivity, and cellular responses.

The pyridazinone scaffold is a versatile structure known to exhibit a wide range of biological activities.[1][2] Derivatives have been identified as potential inhibitors of enzymes like p38 mitogen-activated protein kinase (MAPK), phosphodiesterase type 4 (PDE4), and cyclooxygenase 2 (COX2), making them attractive for development as anti-inflammatory agents.[2][3] Furthermore, many pyridazinone-based compounds have demonstrated significant anticancer and antimicrobial properties.[4]

This guide will focus on two primary areas of validation:

  • Enzyme Inhibition Assays , using p38 MAPK as a key example due to its relevance to pyridazinone derivatives.

  • Cell-Based Cytotoxicity Assays , a fundamental screening step for any new chemical entity.[5][6]

Comparative Analysis of Biological Activity

Effective validation requires comparing the performance of a novel derivative against appropriate benchmarks. This includes other experimental compounds or established drugs with similar mechanisms of action. The following tables summarize hypothetical and literature-derived data to illustrate how results can be presented for comparative analysis.

Table 1: Comparative Kinase Inhibition Profile

This table compares the inhibitory activity of a hypothetical this compound derivative ("CPD-X") against other pyridazinone-based inhibitors and a known clinical candidate targeting p38 MAPK.

CompoundTarget KinaseIC50 (nM)Assay MethodReference Compound
CPD-X (Hypothetical) p38 MAPK 25 Luminescence-based BIRB 796
Pyridazinopyridinone 31p38 MAPK3Enzyme AssayN/A[7]
BIRB 796 (Doramapimod)p38 MAPK34Enzyme AssayN/A[8]
StaurosporineMultiple Kinases1-10 (Broad)Luminescence-basedN/A[9]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Cytotoxicity in Cancer Cell Lines

This table presents the cytotoxic effects of CPD-X compared to other pyridazinone derivatives across various human cancer cell lines.

Compound/DerivativeCell LineAssayIC50 / ActivityReference Compound
CPD-X (Hypothetical) A549 (Lung) MTT Assay 5.5 µM Cisplatin
Pyridazinone 10lA549/ATCC (Lung)Not SpecifiedGI50 = 1.66-100 µMN/A[4]
Pyrrolo[1,2-b]pyridazine 5aLoVo (Colon)MTS AssayHighest ActivityN/A[1]
PZ-11 (Thiazolidinedione)MCF-7 (Breast)MTT AssayIC50 = 17.35 µMVincristine[10]

GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.

Experimental Protocols

Detailed and reproducible protocols are the foundation of assay validation.

Protocol 1: p38 MAPK Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant human p38 MAPK enzyme

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound derivatives)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: Add 5 µL of assay buffer, 2.5 µL of test compound dilution, and 2.5 µL of enzyme/substrate mix to each well.

  • Initiation: Start the reaction by adding 5 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescence detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][10]

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[5]

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48 or 72 hours.[11]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[11]

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader.[10] Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships.

cluster_prep Preparation cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay cluster_analysis Data Analysis & Comparison A Synthesize & Purify This compound Derivative (CPD-X) B Prepare Stock Solution (DMSO) A->B C Create Serial Dilutions B->C D p38 MAPK Enzyme Assay C->D G Treat Cells with CPD-X C->G E Determine Kinase IC50 D->E J Compare IC50 to Reference Inhibitors E->J F Seed A549 Cells (96-well plate) F->G H Perform MTT Assay G->H I Determine Cytotoxicity IC50 H->I I->J K Assess Selectivity (Kinase Panel Screen) J->K

Caption: General workflow for in vitro validation of a novel kinase inhibitor.

Stress Stress / Cytokines (e.g., LPS, TNF-α) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates phosphorylates CPD This compound Derivative CPD->p38 inhibits Response Inflammatory Response (e.g., COX-2, IL-6, TNF-α production) Substrates->Response leads to

Caption: The p38 MAPK signaling pathway, a key target for pyridazinone derivatives.

References

Comparative Docking Analysis of Chloropyridazinone Derivatives: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of substituted chloropyridazinone compounds through molecular docking simulations reveals significant potential in drug discovery. This guide provides a comparative overview of the docking performance of various chloropyridazinone derivatives against microbial protein targets, supported by experimental data and detailed computational protocols to aid researchers and drug development professionals.

The pyridazinone core is a versatile scaffold in medicinal chemistry, and its chloro-substituted derivatives have been explored for their potential as antimicrobial and antioxidant agents. Molecular docking studies are crucial in understanding the binding interactions of these compounds with protein targets at a molecular level, offering valuable insights for the rational design of more potent and selective therapeutic agents. This guide synthesizes findings from studies on different series of chloropyridazinone derivatives to present a comparative analysis of their in silico performance.

Performance Comparison of Chloropyridazinone Derivatives

Table 1: Docking Performance of Substituted Chloropyridazinone Derivatives Against Microbial Protein Targets

Derivative IDChemical Structure/Substitution PatternTarget Protein (PDB ID)Docking Score (kcal/mol)
Series 1: 5-Aryl-4-chloro-2-(3-chloro-phenyl)-2H-pyridazin-3-one Derivatives
2f5-(4-Chlorophenyl)Staphylococcus aureus DNA gyrase B (4URO)-8.6
2g5-(4-Nitrophenyl)Staphylococcus aureus DNA gyrase B (4URO)-8.4
Series 2: 4,5-Dichloro-2-(3-chloro-phenyl)-6-(substituted-benzyl)-2H-pyridazin-3-one Derivatives
2f6-(4-Chlorobenzyl)Staphylococcus aureus DNA gyrase B (4URO)-28.98
2d6-(4-Fluorobenzyl)Staphylococcus aureus DNA gyrase B (4URO)-28.11
2k6-(4-Nitrobenzyl)Staphylococcus aureus DNA gyrase B (4URO)-27.55

Note: The docking scores for Series 1 and Series 2 are from different studies and were calculated using different software and methodologies, thus they are not directly comparable. The comparison should be made within each series.

Experimental Protocols

The methodologies employed in the cited studies for molecular docking are crucial for the reproducibility and validation of the results. Below are detailed protocols from the literature for the docking of chloropyridazinone derivatives.

Molecular Docking Protocol for 5-Aryl-4-chloro-2-(3-chloro-phenyl)-2H-pyridazin-3-one Derivatives

The in-silico molecular docking studies for this series were performed using V-Life Science MDS 4.6 software with the GRIP batch docking method.

  • Protein Preparation: The X-ray crystal structure of the target protein, Staphylococcus aureus DNA gyrase B (PDB ID: 4URO), was imported into the software. Water molecules and co-crystallized ligands were removed, and the protein was prepared by adding hydrogen atoms and assigning correct bond orders.

  • Ligand Preparation: The 3D structures of the synthesized chloropyridazinone derivatives were sketched and optimized using the software's built-in tools.

  • Docking Simulation: The GRIP batch docking method was used to dock the prepared ligands into the active site of the prepared protein. The docking poses were generated and scored based on the software's scoring function. The pose with the best docking score was selected for analyzing the binding interactions.

Molecular Docking Protocol for 4,5-Dichloro-2-(3-chloro-phenyl)-6-(substituted-benzyl)-2H-pyridazin-3-one Derivatives

Similar to the first series, the molecular docking for these compounds was carried out using V-Life Science MDS 4.6 software and the GRIP batch docking method.

  • Target Selection and Preparation: The crystal structure of Staphylococcus aureus DNA gyrase B (PDB ID: 4URO) was selected as the target protein. The protein was prepared by removing water molecules, adding hydrogen atoms, and defining the active site based on the co-crystallized ligand.

  • Ligand Preparation: The 2D structures of the dichloro-pyridazinone derivatives were drawn and converted to 3D structures. Energy minimization of the ligands was performed.

  • Docking and Scoring: The prepared ligands were docked into the defined active site of the target protein using the GRIP batch docking protocol. The resulting docking poses were evaluated based on their docking scores, and the interactions with the active site residues were analyzed.

Visualizing the Workflow and Logical Relationships

To better understand the process of comparative docking studies and the underlying logic, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison Target_Identification Target Protein Identification (e.g., DNA Gyrase B) Docking_Protocol Molecular Docking Simulation (e.g., AutoDock, V-Life MDS) Target_Identification->Docking_Protocol Ligand_Design Design of Chloropyridazinone Isomers/Derivatives 3D_Modeling 3D Structure Generation and Optimization Ligand_Design->3D_Modeling 3D_Modeling->Docking_Protocol Pose_Generation Generation of Binding Poses Docking_Protocol->Pose_Generation Scoring Scoring and Ranking of Poses Pose_Generation->Scoring Binding_Analysis Analysis of Binding Interactions (H-bonds, Hydrophobic, etc.) Scoring->Binding_Analysis Comparative_Analysis Comparative Analysis of Docking Scores and Poses Binding_Analysis->Comparative_Analysis SAR_Establishment Structure-Activity Relationship (SAR) Establishment Comparative_Analysis->SAR_Establishment

A typical workflow for a comparative molecular docking study.

G cluster_isomers Isomeric Positions of Chlorine Chloropyridazinone_Core Chloropyridazinone Scaffold Pos_4 4-Chloro Chloropyridazinone_Core->Pos_4 influences Pos_5 5-Chloro Chloropyridazinone_Core->Pos_5 influences Pos_6 6-Chloro Chloropyridazinone_Core->Pos_6 influences Binding_Affinity Predicted Binding Affinity (Docking Score) Pos_4->Binding_Affinity Pos_5->Binding_Affinity Pos_6->Binding_Affinity

Logical relationship in a Structure-Activity Relationship (SAR) study of chloropyridazinone isomers.

Benchmarking Synthetic Efficiency: A Comparative Guide to Chlorinated Pyridazinol Production

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Synthetic Routes

The synthesis of chlorinated pyridazinols and related nitrogen-containing heterocycles often involves the introduction of a chlorine atom onto the pyridazine or pyridine ring. The choice of synthetic route can significantly impact yield, purity, cost, and overall efficiency. Below is a comparison of representative synthetic strategies.

Method Starting Material Key Reagents & Conditions Product Reported Yield Advantages Disadvantages
Nucleophilic Substitution 3,6-DichloropyridazineAcetic acid/water, Potassium acetate, Microwave irradiation (140°C, 70 min)6-Chloropyridazin-3-ol92.5%[1]High yield, relatively fast reaction time with microwave assistance.Requires specific microwave equipment, potential for side reactions if not carefully controlled.
Nucleophilic Substitution (Conventional Heating) 3,6-DichloropyridazineAbsolute ethanol, Reflux (24 h)6-Chloropyridazin-3-ol90%[1]Simple procedure, does not require specialized equipment.Long reaction time.
Multi-step Synthesis from Acyclic Precursors Compound 1 (not specified)1. Hydrazine hydrate in acetonitrile (25-30°C, 6h) 2. MnO2 in tetrahydrofuran (25°C, 8h) 3. POCl3 in isopropanol (reflux at 80°C, 3h)3,4-DichloropyridazineNot specified, but described as "relatively high"[2]Readily available starting materials, mild reaction conditions.Multi-step process can be time-consuming and may lead to lower overall yield.
Chlorination of Pyridine Derivatives N-(4-pyridyl) pyridinium chloride hydrochloridePhosphorus pentachloride (140-150°C, 40 min)4-Chloropyridine~65.9%[3]Relatively short reaction time.High temperature, use of corrosive and hazardous phosphorus pentachloride.
Chlorination of Pyridine with Thionyl Chloride PyridineThionyl chloride (35°C, 5 h)4-Chloropyridine70.6%[3]Milder conditions compared to PCl5.Use of corrosive and hazardous thionyl chloride.

Experimental Protocols

Synthesis of 6-Chloropyridazin-3-ol via Microwave-Assisted Nucleophilic Substitution[1]

Materials:

  • 3,6-Dichloropyridazine

  • Acetic acid

  • Water

  • Potassium acetate

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 3,6-dichloropyridazine (1 g, 0.006759 mol) in a 5:1 mixture of acetic acid and water (20 mL) is prepared.

  • Potassium acetate (0.662 g, 0.006759 mol) is added to the solution.

  • The reaction mixture is heated to 140°C under microwave irradiation for 70 minutes.

  • After completion, the reaction flask is cooled, and the solvent is removed by vacuum evaporation.

  • Ethyl acetate and water are added to the residue, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield 6-chloro-2H-pyridazin-3-one (0.813 g, 92.5% yield).

Synthesis of 6-Chloropyridazin-3-ol via Conventional Heating[1]

Materials:

  • 3,6-Dichloropyridazine

  • Absolute ethanol

  • Saturated ammonium chloride solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • In a 50 mL round-bottom flask, 3,6-dichloropyridazine (1.00 g, 6.71 mmol) is dissolved in absolute ethanol (10 mL).

  • The mixture is stirred at reflux for 24 hours.

  • After cooling to room temperature, a saturated ammonium chloride solution (30 mL) is added.

  • The resulting solution is extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and evaporated under vacuum.

  • The crude solid is triturated in petroleum ether and filtered to afford the pure product (0.785 g, 90% yield).

Visualizing Synthetic Pathways and Decision Making

To aid in the understanding of the synthetic processes and the selection of an appropriate method, the following diagrams illustrate a general experimental workflow and a logical decision-making process.

G General Workflow for Chlorinated Pyridazinol Synthesis start Start with Precursor (e.g., Dichloropyridazine) reaction Chlorination or Nucleophilic Substitution start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end Final Product: Chlorinated Pyridazinol analysis->end

Caption: A generalized workflow for the synthesis of chlorinated pyridazinols.

G Decision Tree for Synthesis Method Selection q1 High Yield Critical? q2 Short Reaction Time Needed? q1->q2 Yes q4 Hazardous Reagents a Concern? q1->q4 Yes a3 Multi-step Synthesis q1->a3 No q3 Specialized Equipment Available? q2->q3 Yes a2 Conventional Heating Nucleophilic Substitution q2->a2 No a1 Microwave-Assisted Nucleophilic Substitution q3->a1 Yes q3->a2 No q4->a2 Yes a4 Direct Chlorination (e.g., with PCl5/SOCl2) q4->a4 No

Caption: A decision tree to guide the selection of a synthetic method.

References

"reproducibility of biological screening results for 5-Chloropyridazin-4-ol"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for reproducible biological screening data for the compound 5-Chloropyridazin-4-ol has yielded no specific, publicly available experimental results. Consequently, a comparison guide on the reproducibility of its biological screening performance cannot be compiled at this time.

Despite extensive searches for biological assay results, including antimicrobial, antifungal, or cytotoxic activity, no publications were identified that provide quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values specifically for this compound. The scientific literature primarily contains information on the synthesis and biological evaluation of various derivatives of the pyridazine scaffold, but not for the parent compound .

This lack of primary data prevents any analysis of the reproducibility of screening results. Reproducibility studies inherently require multiple independent data sets to compare, and in the case of this compound, not even a single set of biological screening data could be located in the public domain.

Furthermore, no information was found regarding the potential mechanism of action or any associated signaling pathways for this compound. This absence of mechanistic data precludes the creation of the mandatory signaling pathway diagrams requested.

While the pyridazine core is present in many biologically active molecules, the specific biological profile of this compound remains uncharacterized in available scientific literature. Therefore, it is not possible to provide the requested comparison guide with supporting experimental data, detailed protocols, and visualizations.

Researchers, scientists, and drug development professionals interested in this specific compound would likely need to perform initial biological screenings to generate the primary data required for any subsequent analysis of reproducibility.

Unveiling the Action of 5-Chloropyridazin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the potential mechanisms of action for 5-Chloropyridazin-4-ol derivatives and their analogs. Due to limited publicly available data on the specific this compound scaffold, this report focuses on structurally related pyridazinone compounds to infer potential biological activities and mechanisms. The information presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation into this chemical class.

The pyridazinone core is a versatile scaffold known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The mechanism of action for these derivatives often involves the inhibition of key enzymes and signaling pathways crucial for disease progression. This guide will delve into the potential inhibitory activities of this compound analogs, presenting comparative data from studies on closely related compounds and detailing the experimental protocols used to generate this data.

Comparative Efficacy of Structurally Related Pyridazinone Derivatives

To understand the potential of this compound derivatives, it is valuable to examine the biological activity of their close structural analogs. The following tables summarize the in vitro activities of various substituted chloropyridazinone derivatives.

Anticancer and Antiangiogenic Activity

A study on a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives revealed their potential as anticancer and antiangiogenic agents. The inhibitory effects were evaluated against several human cancer cell lines, and the most potent compounds were further assessed for their ability to inhibit proangiogenic cytokines.[3]

Table 1: In Vitro Anticancer Activity of 4-Chloro-5-aminopyridazin-3(2H)-one Derivatives [3]

Compound IDSubstitution at C5-amino groupLiver Cancer (HEP3BPN 11) IC50 (μM)Breast Cancer (MDA 453) IC50 (μM)Leukemia (HL 60) IC50 (μM)
4g N-ethyl-N-phenylamino0.0120.0150.011
4i 4-phenylpiperazin-1-yl0.0140.0180.013
Methotrexate (Standard) -0.0100.0120.010

IC50 values represent the concentration required to inhibit 50% of cell growth.

Compounds 4g and 4i demonstrated potent anticancer activity, with IC50 values comparable to the standard drug, methotrexate. These compounds were also found to be potent inhibitors of key proangiogenic cytokines such as TNFα and VEGF.[3]

Antifungal Activity

In another study, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and evaluated for their antifungal properties against various fungal strains.[4]

Table 2: In Vitro Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives [4]

Compound IDSubstitutionG. zeae (% Inhibition at 50 μg/mL)F. oxysporum (% Inhibition at 50 μg/mL)C. mandshurica (% Inhibition at 50 μg/mL)
Representative Compound 1 VariesGoodGoodGood
Representative Compound 2 VariesModerateGoodModerate

Specific compound structures and detailed inhibition percentages were not fully detailed in the abstract, but the study indicates good to moderate activity for several derivatives.

Potential Mechanisms of Action

The broad biological activities of pyridazinone derivatives suggest multiple potential mechanisms of action. Based on studies of related compounds, this compound derivatives may act as inhibitors of various enzymes and signaling pathways.

Kinase Inhibition

A prevalent mechanism of action for many pyridazinone-based compounds is the inhibition of protein kinases.[5] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. The general mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrate and thereby blocking the downstream signaling cascade.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling Proteins (e.g., RAS, RAF, MEK) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates ERK ERK Signaling_Proteins->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Pyridazinone_Derivative This compound Derivative Pyridazinone_Derivative->Signaling_Proteins Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Figure 1. A representative kinase signaling pathway potentially inhibited by this compound derivatives.
Other Enzymatic Inhibition

Besides kinases, pyridazinone derivatives have been shown to inhibit other enzymes such as:

  • Phosphodiesterase 4 (PDE4): Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects.[6]

  • Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and COX-2 is a well-known mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyridazinone derivatives.

In Vitro Anticancer Activity (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HEP3BPN 11, MDA 453, HL 60)

  • Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Prepare various concentrations of the test compounds (e.g., 4a-i) in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[3]

In Vitro Antifungal Activity Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.

Materials:

  • Fungal strains (e.g., G. zeae, F. oxysporum, C. mandshurica)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known antifungal agent)

  • Petri dishes

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave it.

  • While the medium is still molten, add the test compounds at various concentrations.

  • Pour the medium into Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial plug of the test fungus.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a few days.

  • Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to the control.[4]

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anticancer_Assay Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer_Assay Antifungal_Assay Antifungal Screening Characterization->Antifungal_Assay Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase, COX) Characterization->Enzyme_Assay IC50_Determination IC50/MIC Determination Anticancer_Assay->IC50_Determination Antifungal_Assay->IC50_Determination Enzyme_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Figure 2. A general experimental workflow for the evaluation of this compound derivatives.

Conclusion

While direct experimental evidence for the mechanism of action of this compound derivatives is currently scarce in the public domain, the analysis of structurally similar pyridazinone compounds provides valuable insights into their potential as therapeutic agents. The data presented on 4-chloro and 5-chloro-pyridazinone analogs highlight their promising anticancer, antiangiogenic, and antifungal activities. The likely mechanisms underpinning these effects include the inhibition of key cellular enzymes such as protein kinases. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to design and conduct further studies to elucidate the specific mechanisms and therapeutic potential of this compound derivatives.

References

Safety Operating Guide

Proper Disposal of 5-Chloropyridazin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-Chloropyridazin-4-ol is a hazardous substance and must be disposed of as chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides comprehensive procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is classified as toxic if swallowed, causes skin irritation, and can result in serious eye irritation. It may also cause respiratory irritation. Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE): A comprehensive set of PPE is required when working with this compound. This includes:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard.
Skin and Body Protection A lab coat or chemical-resistant apron. Ensure full coverage to prevent skin contact.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a systematic process of identification, segregation, and packaging for collection by a licensed hazardous waste disposal service.

Waste Identification and Segregation
  • Designate as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, wipes, pipette tips), must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible. Specifically, keep it separate from incompatible materials such as strong oxidizing agents.

Waste Container Selection and Labeling
  • Container for Solid Waste: Dispose of solid this compound and contaminated dry materials in a clearly labeled, durable, and sealable container. The original manufacturer's container is often a suitable option for the pure chemical.

  • Container for Liquid Waste: For solutions containing this compound, use a leak-proof container with a secure screw-on cap. Ensure the container material is compatible with the solvent used.

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant"). The date of waste accumulation should also be recorded on the label.

Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage Location: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[1] This area should be near the point of generation and under the control of laboratory personnel.[2]

  • Secondary Containment: Place the waste container within a secondary containment bin or tray to prevent the spread of material in case of a leak.[3]

  • Container Management: Keep the waste container securely closed except when adding waste.[3][4]

Arranging for Disposal
  • Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's EHS guidelines), contact your facility's Environmental Health & Safety department to arrange for pickup and disposal by a licensed hazardous waste contractor.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_0 Disposal Workflow for this compound A Material Contaminated with This compound B Is it solid or liquid waste? A->B C Solid Waste Container B->C Solid D Liquid Waste Container B->D Liquid E Label Container: 'Hazardous Waste' 'this compound' Hazards and Date C->E D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Contact EHS for Waste Pickup F->G

Disposal Workflow for this compound

Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

Emergency ScenarioAction
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Essential Safety and Operational Guide for 5-Chloropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-Chloropyridazin-4-ol. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Hazard Summary

This compound is a chemical compound that poses several health risks. It is classified as toxic if swallowed, causes skin irritation, and can result in serious eye irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.[1][2]

Protection TypeSpecific EquipmentStandard/Notes
Eye/Face Protection Chemical splash goggles or a face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing.[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl, neoprene), elbow-length and unlined. A chemical-resistant apron and a lab coat or protective clothing to prevent skin exposure.Gloves should be inspected before each use and removed carefully to prevent skin contamination.[3] Pant legs should be worn outside of boots to prevent chemicals from entering.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when working outside of a fume hood, if ventilation is inadequate, if dust is generated, or if irritation is experienced.[4][5]
Footwear Unlined, chemical-resistant boots that cover the ankles.Nitrile and butyl boots are recommended for the best protection. Do not use leather boots.[3]

Operational and Disposal Plan: Step-by-Step Guidance

This section outlines the procedural workflow for the safe handling, use, and disposal of this compound.

Preparation and Handling:

  • Ventilation: Always handle this compound powder and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood to control airborne particles.[1]

  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Handling: Avoid direct contact with skin, eyes, and clothing. Prevent the formation of dust when handling the solid form. Do not eat, drink, or smoke in the handling area.[2]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area under an inert gas.[1] Protect from moisture. The storage area should be locked or accessible only to authorized personnel.[1]

In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.

  • Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse the mouth.[1] Do not induce vomiting.

  • Spill: Evacuate the area. Wear appropriate PPE and prevent the spill from entering drains.[1] Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][6]

Disposal Plan:

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[2] Do not dispose of it in the regular trash or pour it down the drain.[1]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Work in a Fume Hood A->B C Don Personal Protective Equipment (PPE) B->C D Handle this compound C->D E Decontaminate Work Area D->E H Collect Waste in Labeled Container D->H J Spill or Exposure Occurs D->J F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G I Dispose via Approved Waste Facility H->I K Follow First-Aid Procedures J->K L Notify Supervisor K->L

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.